molecular formula C28H47NO5 B12408566 Glyco-obeticholic acid-d5

Glyco-obeticholic acid-d5

Numéro de catalogue: B12408566
Poids moléculaire: 482.7 g/mol
Clé InChI: MTLPUOZJBFHNSO-UDMQDPCHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Glyco-obeticholic acid-d5 is a useful research compound. Its molecular formula is C28H47NO5 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C28H47NO5

Poids moléculaire

482.7 g/mol

Nom IUPAC

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2

Clé InChI

MTLPUOZJBFHNSO-UDMQDPCHSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O

SMILES canonique

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Glyco-obeticholic acid-d5 in Advancing Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, particularly in the study of bile acid metabolism and related therapeutic interventions, precision and accuracy are paramount. The development of potent and selective agonists for the Farnesoid X Receptor (FXR), such as Obeticholic Acid (OCA), has opened new avenues for treating chronic liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). Understanding the pharmacokinetics and metabolic fate of these drugs is crucial for their safe and effective use. This is where isotopically labeled internal standards, such as Glyco-obeticholic acid-d5, play an indispensable role. This technical guide provides a comprehensive overview of the function of this compound in metabolic studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction: The Need for a Stable Isotope-Labeled Internal Standard

Obeticholic acid (OCA) is a semi-synthetic bile acid analogue that potently activates FXR, a nuclear receptor that governs the expression of genes involved in bile acid synthesis and transport. Upon administration, OCA is metabolized in the liver, primarily through conjugation with glycine (B1666218) or taurine, forming Glyco-obeticholic acid (Glyco-OCA) and Tauro-obeticholic acid (Tauro-OCA), respectively. These metabolites are also pharmacologically active.

To accurately quantify OCA and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates, a reliable internal standard is essential. This compound is the deuterium-labeled analogue of Glyco-OCA. Its chemical structure is identical to the endogenous metabolite, with the exception of five deuterium (B1214612) atoms replacing five hydrogen atoms. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its physicochemical properties are nearly identical to the unlabeled analyte. This makes this compound the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[1]

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. This ensures the high accuracy and precision required for pharmacokinetic modeling, dose-response studies, and establishing bioequivalence.[1]

Physicochemical Properties

PropertyValue
Chemical Formula C₂₈H₄₂D₅NO₅
Molecular Weight 482.72 g/mol
Appearance Solid
Purity Typically >98%
Storage -20°C

Role in Metabolic and Pharmacokinetic Studies

The primary role of this compound is to serve as an internal standard in the quantitative analysis of OCA and its metabolites. This is fundamental to a variety of metabolic and pharmacokinetic studies:

  • Pharmacokinetic Profiling: Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters of OCA.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of OCA.

  • Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of OCA.

  • Metabolite Identification and Quantification: Elucidating the metabolic pathways of OCA and quantifying the formation of its active metabolites.

  • Therapeutic Drug Monitoring: Ensuring patients maintain therapeutic concentrations of OCA and its metabolites.

Quantitative Data from Bioanalytical Methods

The use of this compound as an internal standard has enabled the development of robust and sensitive LC-MS/MS methods for the simultaneous quantification of OCA, Glyco-OCA, and Tauro-OCA in human plasma.

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Obeticholic Acid (OCA)0.410 - 120.4660.410
Glyco-obeticholic acid0.414 - 121.7080.414
Tauro-obeticholic acid0.255 - 75.1010.255

Table 1: Linearity ranges and LLOQs for the simultaneous estimation of OCA and its metabolites in human plasma using a validated LC-MS/MS method with this compound as an internal standard.[2]

Human Pharmacokinetic Parameters

The precise data generated using this compound as an internal standard allows for the accurate determination of key pharmacokinetic parameters of OCA and its metabolites.

ParameterObeticholic Acid (OCA)Glyco-obeticholic acidTauro-obeticholic acid
Tmax (h) ~2.0~12.0~12.0
Cmax (ng/mL) Varies with doseVaries with doseVaries with dose
AUC (ng·h/mL) Varies with doseVaries with doseVaries with dose

Table 2: Representative pharmacokinetic parameters of OCA and its major metabolites in healthy volunteers following oral administration. The precise values are dose-dependent.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting OCA and its metabolites from plasma involves solid-phase extraction.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • SPE cartridges (e.g., Oasis HLB)

Procedure:

  • Thaw plasma samples at room temperature.

  • To 250 µL of plasma, add a known concentration of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Add Internal Standard (this compound)->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis G cluster_pathway FXR Signaling Pathway in Hepatocyte cluster_downstream Transcriptional Regulation cluster_effects Physiological Effects OCA Obeticholic Acid (OCA) & Metabolites FXR FXR OCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE SHP ↑ SHP FXRE->SHP Upregulates BSEP ↑ BSEP FXRE->BSEP Upregulates CYP7A1 ↓ CYP7A1 SHP->CYP7A1 Inhibits BileAcidExp ↑ Bile Acid Export BSEP->BileAcidExp Leads to BileAcidSyn ↓ Bile Acid Synthesis CYP7A1->BileAcidSyn Leads to

References

An In-depth Technical Guide to the Synthesis and Characterization of Glyco-obeticholic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glyco-obeticholic acid-d5, a deuterated analog of a primary metabolite of Obeticholic Acid. This isotopically labeled compound is a critical tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), where it serves as an invaluable internal standard for quantitative bioanalysis.

Introduction

Glyco-obeticholic acid is an active, glycine-conjugated metabolite of Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist.[1] The deuterated form, this compound, is essential for accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry-based methods. This guide outlines a plausible synthetic route and details the analytical techniques used for its characterization.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a representative synthetic workflow can be proposed based on established organic chemistry principles and general methods for the synthesis of bile acid conjugates and deuterated compounds. The synthesis can be logically divided into two main stages: the deuteration of a suitable Obeticholic Acid precursor and the subsequent amide coupling with a deuterated glycine (B1666218) derivative.

Proposed Synthetic Workflow

G cluster_deuteration Deuteration of Obeticholic Acid Precursor cluster_coupling Amide Coupling with Glycine-d5 cluster_final Final Deprotection and Purification start Obeticholic Acid Precursor (e.g., with protected functional groups) step1 Deuterium (B1214612) Exchange Reaction (e.g., base-catalyzed exchange with D2O) start->step1 intermediate1 Deuterated Obeticholic Acid-d5 Precursor step1->intermediate1 intermediate1_ref Deuterated Obeticholic Acid-d5 Precursor step2 Amide Coupling Reaction (e.g., using EDC/NHS or similar coupling agents) intermediate1_ref->step2 glycine Glycine-d5 (or suitable derivative) glycine->step2 intermediate2 Protected this compound step2->intermediate2 intermediate2_ref Protected this compound step3 Deprotection intermediate2_ref->step3 purification Purification (e.g., Preparative HPLC) step3->purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

1. Deuteration of Obeticholic Acid:

A suitable precursor of Obeticholic Acid, potentially with protected hydroxyl and carboxylic acid functionalities to prevent side reactions, would be subjected to a deuterium exchange reaction. This could involve treatment with a strong base in the presence of a deuterium source, such as deuterium oxide (D₂O), to facilitate the exchange of protons at specific positions with deuterium atoms. The reaction progress would be monitored by mass spectrometry to confirm the incorporation of five deuterium atoms.

2. Amide Coupling with Glycine-d5:

The deuterated Obeticholic Acid-d5 is then activated at its carboxylic acid group. This is commonly achieved using coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The activated intermediate is then reacted with a protected form of Glycine-d5 to form the amide bond.

3. Deprotection and Purification:

In the final step, any protecting groups on the Obeticholic Acid backbone and the glycine moiety are removed under appropriate conditions. The crude product is then purified, typically using preparative high-performance liquid chromatography (HPLC), to yield this compound of high purity.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

G cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Spectroscopy start Synthesized this compound lc Liquid Chromatography (Reversed-Phase) start->lc nmr_1h 1H NMR start->nmr_1h nmr_13c 13C NMR start->nmr_13c nmr_2d 2D NMR (COSY, HSQC) start->nmr_2d msms Tandem Mass Spectrometry (MRM Mode) lc->msms data_lcms Purity Assessment Mass Confirmation Quantitation msms->data_lcms data_nmr Structural Elucidation Isotopic Enrichment nmr_1h->data_nmr nmr_13c->data_nmr nmr_2d->data_nmr

Caption: Analytical workflow for the characterization of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone technique for the characterization and routine analysis of this compound, especially in complex biological matrices.

Experimental Protocol:

A validated LC-MS/MS method for the simultaneous estimation of obeticholic acid and its metabolites, including glyco-obeticholic acid, has been reported. The following is a representative protocol based on this literature:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Data Presentation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glyco-obeticholic acid476.374.0
This compound 481.3 74.0

Note: The precursor ion for the d5-labeled compound is shifted by 5 Da, while the product ion from the glycine moiety remains the same.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted):

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Spectrometers: High-field NMR spectrometers (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To observe the overall proton environment. The absence of signals at the deuterated positions would confirm successful labeling.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

Predicted NMR Data:

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H0.5 - 4.0Steroidal protons.
3.5 - 4.0Glycine methylene (B1212753) protons.
~8.0Amide proton.
¹³C10 - 80Steroidal carbons.
~42Glycine methylene carbon.
~170-175Carboxylic and amide carbonyl carbons.

The absence of specific proton signals in the ¹H NMR spectrum, which are present in the non-labeled Glyco-obeticholic acid, would provide definitive evidence of deuteration at those sites.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound based on available scientific literature and established chemical principles. While a specific, detailed synthesis protocol is not publicly available, a representative workflow has been proposed. The characterization data, particularly from LC-MS/MS, confirms the identity and utility of this molecule as an internal standard. Further research to publish the detailed NMR spectral data would be beneficial to the scientific community. The information presented herein should serve as a valuable resource for researchers and professionals working with Obeticholic Acid and its metabolites.

References

An In-depth Technical Guide to the Mechanism of Action of Obeticholic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Obeticholic acid (OCA) is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose homeostasis. As a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent in activating FXR.[1][2] Upon oral administration, OCA is rapidly absorbed and extensively metabolized in the liver to form two major active metabolites: glyco-obeticholic acid (glyco-OCA) and tauro-obeticholic acid (tauro-OCA). These conjugated metabolites, along with the parent compound, are equipotent in their ability to activate FXR. This document provides a detailed overview of the molecular mechanism of action of OCA and its metabolites, summarizes their pharmacological activity, outlines key experimental protocols for assessing their function, and visually represents the core signaling pathways involved.

Core Mechanism of Action: FXR Agonism

The primary pharmacological activity of obeticholic acid and its metabolites is the potent agonism of the Farnesoid X Receptor (FXR).[3][4] FXR is highly expressed in tissues central to bile acid and metabolic regulation, primarily the liver and intestines.[1][4]

The activation sequence is as follows:

  • Ligand Binding: OCA or its metabolites cross the cell membrane and bind to the ligand-binding domain of FXR located in the cytoplasm.

  • Heterodimerization: Upon ligand binding, FXR undergoes a conformational change and translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]

  • DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[6]

  • Transcriptional Regulation: The binding of the heterodimer to FXREs recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This modulation of gene expression is the basis for OCA's therapeutic effects.

Metabolism of Obeticholic Acid

Following oral administration, OCA is conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) to form its two primary metabolites, glyco-OCA and tauro-OCA.[1][7] These conjugates are then secreted into the bile. Within the gastrointestinal tract, they can be deconjugated by intestinal microbiota back into the parent OCA, which is then reabsorbed. This process, known as enterohepatic circulation, ensures sustained exposure of both hepatocytes and enterocytes to active FXR agonists.[7][8]

OCA_Metabolism cluster_liver Hepatocyte (Liver) cluster_circulation Enterohepatic Circulation OCA Obeticholic Acid (OCA) Conjugation Conjugation with Glycine or Taurine OCA->Conjugation gOCA Glyco-Obeticholic Acid (Metabolite) Conjugation->gOCA tOCA Tauro-Obeticholic Acid (Metabolite) Conjugation->tOCA Bile Biliary Secretion gOCA->Bile tOCA->Bile Gut Intestinal Lumen Bile->Gut Deconjugation Microbial Deconjugation Gut->Deconjugation Reabsorption Portal Vein Reabsorption Deconjugation->Reabsorption Reforms OCA Reabsorption->OCA Return to Liver

Caption: Metabolism and enterohepatic circulation of Obeticholic Acid. (Max Width: 760px)

Pharmacological Activity and Data Presentation

OCA and its conjugated metabolites are all potent FXR agonists. Quantitative data from in vitro transactivation assays demonstrate that the parent drug and its glyco- and tauro-conjugates are equipotent in their ability to activate the FXR signaling pathway.

CompoundAgonist ActivityEC₅₀ (nM)Potency vs. CDCA (natural ligand)
Obeticholic Acid (OCA) Potent FXR Agonist99~100-fold
Glyco-Obeticholic Acid Potent FXR Agonist91Equiponent to OCA
Tauro-Obeticholic Acid Potent FXR Agonist108Equiponent to OCA
Chenodeoxycholic Acid (CDCA) Endogenous Ligand~8,300 - 10,0001-fold

EC₅₀ (Half maximal effective concentration) values are derived from a homogeneous time-resolved fluorescence (HTRF) based coactivator recruitment assay. Data for CDCA potency varies between assays.[9][10][11][12]

Downstream Signaling Pathways

FXR activation by OCA and its metabolites orchestrates a complex network of signaling events that culminate in the regulation of bile acid homeostasis, reducing the cytotoxic levels of bile acids in the liver.

In the Hepatocyte (Liver Cell)
  • Suppression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1).[4] This action represses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4][5]

  • Promotion of Bile Acid Efflux: FXR directly upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for pumping bile acids out of the cell and into the bile ducts for excretion.[1][4]

In the Enterocyte (Intestinal Cell)

  • FGF19-Mediated Feedback Loop: In the ileum, FXR activation stimulates the synthesis and release of Fibroblast Growth Factor 19 (FGF19).[4] FGF19 travels via the portal circulation back to the liver, where it binds to its receptor (FGFR4) on hepatocytes. This binding event also potently represses CYP7A1 expression, providing a second, powerful feedback mechanism to shut down bile acid production.[4]

FXR_Signaling_Pathway cluster_entero Enterocyte (Ileum) cluster_hepato Hepatocyte (Liver) OCA_E OCA / Metabolites FXR_E FXR/RXR OCA_E->FXR_E activates FGF19 FGF19 Synthesis FXR_E->FGF19 induces FGF19_Portal FGF19 (Portal Circulation) FGF19->FGF19_Portal OCA_H OCA / Metabolites FXR_H FXR/RXR OCA_H->FXR_H activates SHP SHP FXR_H->SHP induces BSEP BSEP (Bile Acid Efflux) FXR_H->BSEP induces CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 represses FGFR4 FGFR4 Receptor FGFR4->CYP7A1 represses FGF19_Portal->FGFR4

Caption: Core FXR signaling pathways activated by Obeticholic Acid. (Max Width: 760px)

Detailed Experimental Protocols

The FXR agonist activity of compounds like OCA is typically quantified using two primary in vitro assays: a cell-based transactivation assay and a cell-free competitive binding assay.

FXR Transactivation Assay (Luciferase Reporter)

This assay measures the ability of a compound to activate the FXR/RXR heterodimer in a cellular context, leading to the transcription of a reporter gene (luciferase).

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media and seeded into 96- or 384-well plates.[13]

  • Transfection: Cells are transiently co-transfected with three plasmids:

    • An expression vector for human FXR.

    • An expression vector for human RXR.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple FXREs.[13]

    • A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[14]

  • Compound Treatment: After an incubation period to allow for plasmid expression (typically 24 hours), the cell media is replaced with media containing various concentrations of the test compound (e.g., OCA, glyco-OCA) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a set period (e.g., 18-24 hours) to allow for FXR activation and luciferase protein expression.[13]

  • Cell Lysis: The media is removed, and cells are lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luminometry: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The light produced by the enzymatic reaction, which is directly proportional to the amount of expressed luciferase, is measured using a luminometer.

  • Data Analysis: The raw luminescence units are normalized to the control reporter signal. The fold-activation relative to the vehicle control is plotted against the compound concentration, and an EC₅₀ value is determined using a sigmoidal dose-response curve.

Luciferase_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis A Seed HepG2 cells in multi-well plate B Co-transfect with: - FXR plasmid - RXR plasmid - FXRE-Luciferase plasmid A->B C Incubate cells (24h) for protein expression B->C D Treat cells with OCA or metabolites (18-24h) C->D E Lyse cells to release reporter enzymes D->E F Add substrate and measure luminescence E->F G Normalize data and calculate EC50 F->G

Caption: Workflow for an FXR Luciferase Reporter Transactivation Assay. (Max Width: 760px)
TR-FRET Competitive Binding Assay

This biochemical assay directly measures the binding of a compound to the FXR ligand-binding domain (LBD) by assessing the disruption of a FRET (Förster Resonance Energy Transfer) signal. It is performed in a cell-free system.

Methodology:

  • Reagent Preparation: The following core reagents are prepared in an appropriate assay buffer:

    • FXR Protein: Recombinant FXR ligand-binding domain (LBD), often with a tag like Glutathione S-transferase (GST).

    • Donor Fluorophore: A time-resolved (TR) FRET donor, typically a Terbium (Tb)-labeled anti-GST antibody, which binds to the FXR-LBD.[15]

    • Acceptor Fluorophore: A fluorescently-labeled tracer ligand that is known to bind to the FXR-LBD.

    • Test Compound: Serial dilutions of OCA or its metabolites.

  • Assay Assembly: The reagents are added to a low-volume microplate (e.g., 384-well) in a specific order, typically the test compound first, followed by a pre-mixed solution of the FXR-LBD/Donor antibody and the Acceptor tracer.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[16] The plate should be protected from light.

  • Signal Reading: The plate is read in a microplate reader capable of time-resolved fluorescence. The instrument excites the Terbium donor (e.g., at ~340 nm) and, after a time delay (e.g., 100 µs), measures the emission from both the donor (e.g., at ~490 nm) and the acceptor (e.g., at ~520 nm).[17]

  • Data Analysis:

    • A ratio of the acceptor emission to the donor emission is calculated.

    • In the absence of a competing compound, the tracer binds to FXR, bringing the donor and acceptor into close proximity and generating a high FRET ratio.

    • As the concentration of the test compound (e.g., OCA) increases, it displaces the fluorescent tracer from the FXR-LBD, separating the donor and acceptor and causing a decrease in the FRET ratio.

    • The FRET ratio is plotted against the log of the test compound concentration to generate a competition curve, from which an IC₅₀ or Kᵢ value can be derived.

Conclusion

Obeticholic acid is a first-in-class, potent, and selective Farnesoid X Receptor agonist. Its mechanism of action is driven by the direct activation of FXR in the liver and intestine. The primary metabolites of OCA, glyco-obeticholic acid and tauro-obeticholic acid, are equipotent to the parent compound, contributing significantly to the overall pharmacological effect. Through the coordinated regulation of genes involved in bile acid synthesis (e.g., CYP7A1) and transport (e.g., BSEP), the activation of the FXR pathway by OCA and its metabolites effectively reduces the cytotoxic concentration of bile acids within hepatocytes, providing a clear mechanistic basis for its therapeutic use in cholestatic liver diseases. The in vitro assays detailed herein represent the foundational tools for identifying and characterizing the potency of novel FXR agonists in drug discovery and development.

References

Glyco-obeticholic acid-d5: A Technical Guide for Studying Farnesoid X Receptor (FXR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Glyco-obeticholic acid-d5 (G-OCA-d5) and its application in the study of Farnesoid X Receptor (FXR) activation. G-OCA-d5 is the deuterated form of Glyco-obeticholic acid, an active metabolite of Obeticholic acid (OCA). OCA is a potent and selective FXR agonist, approximately 100-fold more potent than the endogenous ligand chenodeoxycholic acid (CDCA)[1]. The incorporation of deuterium (B1214612) atoms in G-OCA-d5 makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of non-deuterated G-OCA and other OCA metabolites in biological samples[2][3].

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis[1][4]. Upon activation by agonists like OCA, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription[5].

Key downstream effects of FXR activation include:

  • Suppression of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[1][6]. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also acts to suppress CYP7A1 in the liver[1].

  • Promotion of Bile Acid Transport: FXR upregulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP), and the basolateral transporters Organic Solute Transporter alpha and beta (OSTα/OSTβ)[1][6].

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to suppress inflammatory signaling pathways, such as NF-κB, and inhibit the activation of hepatic stellate cells, which are key mediators of liver fibrosis[6].

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects G-OCA Glyco-obeticholic acid FXR FXR G-OCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP OST OSTα/β Target_Genes->OST FGF19 FGF19 (Intestine) Target_Genes->FGF19 Bile_Acid_Synthesis ↓ Bile Acid Synthesis (CYP7A1) SHP->Bile_Acid_Synthesis Inhibits Bile_Acid_Efflux ↑ Bile Acid Efflux BSEP->Bile_Acid_Efflux Promotes OST->Bile_Acid_Efflux Promotes FGF19->Bile_Acid_Synthesis Inhibits

FXR Signaling Pathway Activation by Glyco-obeticholic acid.

Quantitative Data

The following tables summarize key quantitative data for Obeticholic Acid (OCA), the parent compound of G-OCA.

Parameter Value Assay System Reference
EC50 99 nMFXR Activation[4]
EC50 300-600 nMTransactivation in HepG2 cells[6]
EC50 ~100 nMCell-free assays[6]
Gene Fold Change (mRNA) Treatment Cell System Reference
BSEP 6.4 ± 0.81 µM OCASandwich-cultured human hepatocytes[1]
OSTα 6.4 ± 0.21 µM OCASandwich-cultured human hepatocytes[1]
OSTβ 42.9 ± 7.91 µM OCASandwich-cultured human hepatocytes[1]

Experimental Protocols

LC-MS/MS Quantification of Glyco-obeticholic Acid using G-OCA-d5

This protocol outlines a general procedure for the quantification of G-OCA in human plasma using G-OCA-d5 as an internal standard.

a. Sample Preparation (Solid-Phase Extraction)

  • To 250 µL of human plasma, add the internal standard solution (G-OCA-d5).

  • Vortex the samples.

  • Load the plasma samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analytes (G-OCA and G-OCA-d5) with an elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both G-OCA and G-OCA-d5.

c. Quantification

  • Construct a calibration curve by plotting the peak area ratio of G-OCA to G-OCA-d5 against the concentration of G-OCA standards.

  • Determine the concentration of G-OCA in the plasma samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add G-OCA-d5 (Internal Standard) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS workflow for G-OCA quantification.
FXR Reporter Gene Assay

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2 or Huh7) in 48-well plates.

    • Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of the test compound (e.g., OCA) or vehicle control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for FXR Target Genes

This protocol is for measuring changes in the mRNA expression of FXR target genes in response to treatment with an FXR agonist.

  • Cell Culture and Treatment:

    • Culture cells (e.g., sandwich-cultured human hepatocytes or Caco-2 cells) to the desired confluency.

    • Treat the cells with the FXR agonist or vehicle control for a specified duration (e.g., 72 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Assess RNA quality and concentration.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP, OSTα, FGF19) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the in vivo binding of FXR to the promoter regions of its target genes.

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Lyse the cells to release the chromatin.

  • Chromatin Shearing:

    • Shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to FXR or a control IgG overnight.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Treat with proteases to digest the proteins.

    • Purify the DNA.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers specific for the promoter regions of known FXR target genes to quantify the enrichment of these sequences.

ChIP_Workflow Crosslink Cross-link Proteins to DNA Lyse_Shear Cell Lysis & Chromatin Shearing Crosslink->Lyse_Shear Immunoprecipitation Immunoprecipitation with FXR Antibody Lyse_Shear->Immunoprecipitation Pull_Down Pull-down with Beads Immunoprecipitation->Pull_Down Wash_Elute Wash & Elute Pull_Down->Wash_Elute Reverse_Crosslink Reverse Cross-links & Purify DNA Wash_Elute->Reverse_Crosslink qPCR_Analysis qPCR Analysis of Target Genes Reverse_Crosslink->qPCR_Analysis

Chromatin Immunoprecipitation (ChIP) assay workflow.

This technical guide provides a foundational understanding of the use of this compound in the context of FXR activation studies. The provided protocols offer a starting point for researchers, which may require further optimization based on specific experimental conditions and cell types.

References

An In-depth Technical Guide to the Pharmacological Profile of Glyco-obeticholic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid-d5 is the deuterium-labeled form of glyco-obeticholic acid, an active metabolite of obeticholic acid (OCA).[1][2] Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4][5] Due to its stable isotope label, this compound serves as an essential internal standard in analytical and pharmacokinetic studies, enabling precise quantification of obeticholic acid and its metabolites in biological samples.[6] This guide provides a comprehensive overview of the pharmacological profile of obeticholic acid and the critical role of this compound in its research and development.

Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

Obeticholic acid is a semi-synthetic bile acid analog that is a potent agonist for the farnesoid X receptor (FXR), with a potency more than 100-fold greater than the natural ligand, chenodeoxycholic acid.[5] FXR is highly expressed in the liver and intestines, where it functions as a primary sensor for bile acids.[3][4]

Upon activation by obeticholic acid, FXR translocates to the cell nucleus and forms a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The key downstream effects of FXR activation by obeticholic acid include:

  • Regulation of Bile Acid Synthesis: A primary action of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[3] This is achieved through the induction of the small heterodimer partner (SHP), which in turn inhibits the liver receptor homolog-1 (LRH-1) required for CYP7A1 expression.[4] This leads to a reduction in the overall bile acid pool.

  • Increased Bile Acid Transport and Excretion: FXR activation upregulates the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are crucial for the transport of bile acids from hepatocytes into the bile canaliculi, promoting their excretion.[3]

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing liver inflammation.[3] It can also downregulate pro-fibrotic signaling pathways, contributing to its hepatoprotective effects.[7]

  • Metabolic Regulation: FXR plays a role in glucose and lipid metabolism. Its activation can improve insulin (B600854) sensitivity, reduce hepatic gluconeogenesis, decrease triglyceride synthesis, and increase fatty acid oxidation.[3]

Signaling Pathway of Obeticholic Acid

The following diagram illustrates the signaling cascade initiated by obeticholic acid through FXR activation.

Obeticholic_Acid_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects OCA Obeticholic Acid FXR FXR OCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to SHP SHP Expression ↑ FXRE->SHP BSEP BSEP/MRP2 Expression ↑ FXRE->BSEP Inflammation Pro-inflammatory Cytokines ↓ FXRE->Inflammation Fibrosis Pro-fibrotic Pathways ↓ FXRE->Fibrosis CYP7A1 CYP7A1 Expression ↓ SHP->CYP7A1 Inhibits Bile_Acid_Syn Bile Acid Synthesis ↓ CYP7A1->Bile_Acid_Syn Leads to Bile_Acid_Exp Bile Acid Excretion ↑ BSEP->Bile_Acid_Exp Leads to

Obeticholic Acid Signaling Pathway

Pharmacokinetics of Obeticholic Acid

The pharmacokinetic profile of obeticholic acid has been characterized in human studies. Upon oral administration, obeticholic acid is absorbed and rapidly conjugated in the liver to form two active metabolites: glyco-obeticholic acid and tauro-obeticholic acid. These conjugates are then secreted into bile and undergo enterohepatic circulation.[8]

ParameterValue
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[5]
Plasma Protein Binding >99% (for OCA and its metabolites)[5][8]
Volume of Distribution (Vd) 618 L[5][8]
Metabolism Hepatic conjugation to glycine (B1666218) and taurine[8]
Elimination Primarily in feces via biliary secretion (~87%)[5]
Less than 3% excreted in urine[5]
Area Under the Curve (AUC) 236.6 - 568.1 ng*h/mL (for 5 mg to 10 mg doses)[8]

Role of this compound in Research

This compound is a stable isotope-labeled internal standard.[6] In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to the biological sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, leading to highly accurate and precise quantification.[1]

Experimental Protocols

Typical Experimental Workflow for Pharmacokinetic Analysis using this compound

The following diagram outlines a standard workflow for a pharmacokinetic study of obeticholic acid utilizing this compound as an internal standard.

PK_Workflow cluster_sampling Biological Sampling cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Collect Plasma/Tissue Samples (at various time points) Add_IS Spike Samples with This compound (Internal Standard) Sample_Collection->Add_IS Extraction Protein Precipitation & Solid Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantify OCA & Metabolites (Ratio of Analyte to Internal Standard) LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling (Calculate AUC, Tmax, etc.) Quantification->PK_Modeling

Pharmacokinetic Analysis Workflow

Methodology for Quantification of Obeticholic Acid and its Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous determination of obeticholic acid and its glyco- and tauro-conjugates in biological matrices like plasma.

  • Sample Preparation: A known concentration of this compound (and corresponding deuterated standards for other analytes) is added to the plasma samples. Proteins are then precipitated using a solvent like acetonitrile (B52724). The supernatant is collected and may be further purified using solid-phase extraction (SPE). The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode. The analytes and their corresponding internal standards are detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each compound to ensure selectivity and sensitivity.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the unlabeled analyte to its deuterated internal standard against the known concentrations of the analyte. The concentrations of the analytes in the study samples are then determined from this calibration curve.

While this compound itself is not a therapeutic agent, it is an indispensable tool in the development and clinical assessment of its parent compound, obeticholic acid. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioanalytical data, which are fundamental to understanding the drug's disposition in the body and for regulatory approval. The potent FXR agonism of obeticholic acid and its metabolites underpins their therapeutic effects in cholestatic liver diseases, and the precise measurement enabled by this compound is crucial for optimizing treatment regimens and ensuring patient safety.

References

The Enterohepatic Journey of Obeticholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent in the management of chronic liver diseases, most notably primary biliary cholangitis (PBC). Its efficacy is intrinsically linked to its extensive enterohepatic circulation, a complex process of absorption, metabolism, biliary excretion, and intestinal reabsorption. This in-depth technical guide provides a comprehensive overview of the enterohepatic circulation of OCA, detailing its pharmacokinetics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its complex journey through the liver and intestine.

Absorption, Metabolism, and Excretion: The Core of Enterohepatic Circulation

Following oral administration, obeticholic acid is readily absorbed from the gastrointestinal tract.[1][2] It then undergoes extensive first-pass metabolism in the liver, where it is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glyco-obeticholic acid and tauro-obeticholic acid, respectively.[1][3] These conjugates are the primary forms of OCA in the body and are pharmacologically active.

The parent drug and its conjugates are then secreted into the bile and transported to the small intestine.[1][2] In the terminal ileum, a significant portion of the OCA conjugates are reabsorbed and return to the liver via the portal circulation, thus completing the enterohepatic loop.[1] A smaller fraction of the conjugates escapes reabsorption and passes into the colon, where intestinal microbiota can deconjugate them back to the parent obeticholic acid.[1] This deconjugated OCA can then be reabsorbed or eliminated in the feces, which is the primary route of excretion for OCA and its metabolites, accounting for approximately 87% of the administered dose.[2] Less than 3% of the dose is excreted in the urine.[2] This efficient enterohepatic recirculation prolongs the half-life of OCA and its active metabolites in the body.

Quantitative Pharmacokinetics of Obeticholic Acid and its Conjugates

The pharmacokinetic profile of obeticholic acid has been characterized in healthy volunteers and in patients with varying degrees of hepatic impairment. The following tables summarize key pharmacokinetic parameters.

ParameterValue (5-10 mg single dose)Reference
Tmax (Obeticholic Acid) ~1.5 - 4.5 hours[1][3]
Tmax (Glyco- & Tauro-conjugates) ~10 hours[3]
Cmax (Obeticholic Acid) 28.8 - 53.7 ng/mL[3]
AUC (Obeticholic Acid) 236.6 - 568.1 ng*h/mL[3]
Volume of Distribution (Vd) 618 L[1]
Plasma Protein Binding >99%[1][3]
Elimination Half-life ~24 hours[3]

Table 1: Pharmacokinetic Parameters of Obeticholic Acid in Healthy Adults

Hepatic impairment significantly alters the pharmacokinetics of obeticholic acid, leading to increased systemic exposure.

Degree of Hepatic ImpairmentIncrease in Systemic OCA Exposure (relative to healthy volunteers)Increase in Predicted Liver OCA Exposure (relative to healthy volunteers)Reference
Mild (Child-Pugh A) 1.4-fold1.1-fold[4]
Moderate (Child-Pugh B) 8-fold1.5-fold[4]
Severe (Child-Pugh C) 13-fold1.7-fold[4]

Table 2: Impact of Hepatic Impairment on Obeticholic Acid Exposure

The Central Role of Farnesoid X Receptor (FXR) Signaling

The therapeutic effects of obeticholic acid are mediated through its potent agonism of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[5] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[6]

FXR_Signaling_Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte OCA_Enterocyte Obeticholic Acid FXR_Enterocyte FXR OCA_Enterocyte->FXR_Enterocyte activates FGF19 FGF19 FXR_Enterocyte->FGF19 induces expression OSTab_Enterocyte OSTα/β FXR_Enterocyte->OSTab_Enterocyte induces expression Portal_Vein Portal_Vein FGF19->Portal_Vein secreted into OSTab_Enterocyte->Portal_Vein efflux of bile acids FGF19_from_Portal FGF19 Portal_Vein->FGF19_from_Portal OCA_Hepatocyte Obeticholic Acid FXR_Hepatocyte FXR OCA_Hepatocyte->FXR_Hepatocyte activates SHP SHP FXR_Hepatocyte->SHP induces expression BSEP BSEP FXR_Hepatocyte->BSEP induces expression CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus efflux of bile acids FGFR4 FGFR4 FGFR4->SHP induces expression FGF19_from_Portal->FGFR4 binds to

Figure 1: FXR Signaling Pathway Activated by Obeticholic Acid.

Activation of FXR by OCA in the enterocytes of the terminal ileum induces the expression of Fibroblast Growth Factor 19 (FGF19).[7] FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes.[7] This interaction initiates a signaling cascade that ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5]

In hepatocytes, OCA directly activates FXR, which in turn induces the expression of the Small Heterodimer Partner (SHP), another inhibitor of CYP7A1.[5] This dual mechanism of CYP7A1 suppression leads to a potent reduction in the overall bile acid pool.

Furthermore, FXR activation in hepatocytes upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5] In enterocytes, FXR activation also increases the expression of the Organic Solute Transporter alpha and beta (OSTα/β), which facilitates the basolateral efflux of reabsorbed bile acids back into the portal circulation.[8]

Experimental Protocols for Studying Enterohepatic Circulation

The elucidation of the enterohepatic circulation of obeticholic acid has relied on a combination of in vitro, in vivo, and clinical studies.

Quantification of Obeticholic Acid and its Conjugates

A fundamental requirement for studying the pharmacokinetics of OCA is the ability to accurately quantify the parent drug and its glycine and taurine conjugates in various biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Biological samples (plasma, bile, feces, urine) are first subjected to a sample preparation procedure, typically solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering substances.[1][9]

  • Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and their stable isotope-labeled internal standards are monitored for highly selective and sensitive quantification.[1][9]

In Vitro Models for Transporter Studies

In vitro models are crucial for investigating the role of specific transporters in the disposition of obeticholic acid.

Methodology: Sandwich-Cultured Human Hepatocytes (SCHH)

  • Culture: Primary human hepatocytes are cultured on collagen-coated plates, forming a monolayer. After a few days, a second layer of collagen is overlaid, creating a "sandwich" culture that helps maintain the polarized morphology and function of the hepatocytes, including the formation of bile canaliculi.

  • Incubation: The SCHH are incubated with obeticholic acid or its conjugates.

  • Analysis: The concentrations of the compounds in the cell lysate, the culture medium (representing basolateral efflux), and the bile canalicular space (which can be isolated) are measured by LC-MS/MS. This allows for the determination of uptake, efflux, and biliary excretion rates.[10]

  • Gene and Protein Expression: The effect of OCA on the expression of transporter genes (e.g., BSEP, OSTα/β) and proteins can be assessed using quantitative real-time PCR (qPCR) and Western blotting, respectively.

Methodology: Transporter-Overexpressing Cell Lines

  • Cell Lines: Cell lines that do not endogenously express the transporter of interest (e.g., HEK293 cells) are transfected with plasmids containing the cDNA for the human transporter (e.g., BSEP, OSTα/β).

  • Transport Assays: The transfected cells are incubated with radiolabeled or unlabeled obeticholic acid or its conjugates. The intracellular accumulation of the compound is measured over time to determine the transport activity. Inhibition studies can also be performed by co-incubating with known inhibitors of the transporter.[11]

In Vivo Animal Models

Animal models are essential for studying the integrated process of enterohepatic circulation in a whole organism.

Methodology: Bile Duct-Cannulated Rodent Models

  • Surgical Procedure: In rats or mice, the common bile duct is cannulated to allow for the collection of bile. A second cannula may be placed in the duodenum for the reinfusion of bile to maintain the enterohepatic circulation of endogenous bile acids.

  • Drug Administration: Obeticholic acid is administered orally or intravenously.

  • Sample Collection: Blood, bile, urine, and feces are collected at various time points.

  • Analysis: The concentrations of obeticholic acid and its metabolites in the collected samples are determined by LC-MS/MS. This allows for the calculation of pharmacokinetic parameters, including biliary excretion rate and the extent of intestinal reabsorption.[5][12]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies Quantification LC-MS/MS Method Development SCHH Sandwich-Cultured Human Hepatocytes Quantification->SCHH Transporter_Cells Transporter-Overexpressing Cells Quantification->Transporter_Cells Gene_Expression Gene_Expression SCHH->Gene_Expression qPCR, Western Blot Animal_Model Bile Duct-Cannulated Rodent Model SCHH->Animal_Model Inform Transport_Assays Transport_Assays Transporter_Cells->Transport_Assays Uptake/Inhibition Studies PK_Study Pharmacokinetic Analysis Animal_Model->PK_Study Phase_I Phase I (Healthy Volunteers) Animal_Model->Phase_I Inform Phase_III Phase III (e.g., POISE Trial in PBC Patients) Phase_I->Phase_III

Figure 2: General Experimental Workflow for Studying Enterohepatic Circulation.
Clinical Trials: The POISE Study

The pivotal Phase 3 POISE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of obeticholic acid in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[3]

Methodology: POISE Trial Design

  • Patient Population: 217 patients with PBC were randomized to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg once daily for 12 months.[3] The majority of patients (93%) were also receiving UDCA as background therapy.[3]

  • Primary Endpoint: The primary efficacy endpoint was a composite of a reduction in serum alkaline phosphatase (ALP) to less than 1.67 times the upper limit of normal, with a reduction of at least 15% from baseline, and a normal total bilirubin (B190676) level.[3]

  • Assessments: Efficacy was assessed through regular monitoring of liver biochemical tests. Safety was evaluated by monitoring adverse events, vital signs, and laboratory parameters.[3]

Conclusion

The enterohepatic circulation of obeticholic acid is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. Through a combination of potent FXR agonism in the liver and intestine, OCA modulates key pathways involved in bile acid homeostasis, leading to a reduction in the cytotoxic bile acid pool and subsequent hepatoprotective effects. A thorough understanding of its complex journey, elucidated through a range of sophisticated experimental methodologies, is essential for the continued development and optimal clinical use of this important therapeutic agent.

References

The Role of Glyco-obeticholic Acid-d5 in Advancing Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Glyco-obeticholic acid-d5, a deuterated analog of a primary metabolite of Obeticholic Acid (OCA). Its principal utility lies in its role as a high-fidelity internal standard for bioanalytical studies, particularly in the quantification of Obeticholic Acid and its metabolites in complex biological matrices. This guide will detail its application in pharmacokinetic and metabolic research, providing structured data, experimental protocols, and visual representations of relevant biological pathways and analytical workflows.

Core Application: An Internal Standard in Bioanalysis

This compound serves as an invaluable tool in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to the endogenous analyte, Glyco-obeticholic acid. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thus accurately correcting for variations in sample preparation, injection volume, and matrix effects.[1] Its increased mass due to deuterium (B1214612) labeling allows for its distinction from the unlabeled analyte by the mass spectrometer.

Quantitative Data from Pharmacokinetic Studies

The use of this compound as an internal standard has been instrumental in accurately determining the pharmacokinetic profiles of Obeticholic Acid and its metabolites in human studies. The following tables summarize key pharmacokinetic parameters from a bioequivalence study in healthy Chinese subjects following a single oral dose of 10 mg Obeticholic Acid.

Table 1: Pharmacokinetic Parameters of Obeticholic Acid (OCA) in Healthy Subjects

AnalyteConditionCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)AUC0-∞ (ng·hr/mL)
OCA Fasting18.3 ± 10.11.5 (0.8 - 4.0)68.9 ± 30.574.8 ± 34.2
OCA Fed13.9 ± 5.62.5 (1.0 - 6.0)81.2 ± 28.986.8 ± 30.7

Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of Glyco-obeticholic Acid (Glyco-OCA) in Healthy Subjects

AnalyteConditionCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)AUC0-∞ (ng·hr/mL)
Glyco-OCA Fasting21.7 ± 7.912.0 (4.0 - 24.0)496.8 ± 161.7561.7 ± 180.9
Glyco-OCA Fed28.5 ± 11.212.0 (6.0 - 24.0)711.2 ± 213.6785.6 ± 235.4

Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Table 3: Pharmacokinetic Parameters of Tauro-obeticholic Acid (Tauro-OCA) in Healthy Subjects

AnalyteConditionCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)AUC0-∞ (ng·hr/mL)
Tauro-OCA Fasting3.5 ± 1.612.0 (6.0 - 24.0)88.8 ± 38.6102.3 ± 46.5
Tauro-OCA Fed4.9 ± 2.112.0 (6.0 - 24.0)135.8 ± 52.8155.1 ± 61.1

Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-∞, and as median (range) for Tmax.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Obeticholic Acid and its metabolites in human plasma using this compound as an internal standard, based on established bioanalytical methods.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract Obeticholic Acid and its metabolites from human plasma while removing interfering substances.

  • Materials:

    • Human plasma samples

    • This compound internal standard solution

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 250 µL of plasma, add a known concentration of this compound internal standard solution.

    • Vortex the samples for 30 seconds.

    • Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the chromatographic separation and mass spectrometric detection of the analytes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Obeticholic Acid: m/z 419.3 → 375.3

      • Glyco-obeticholic Acid: m/z 476.3 → 74.1

      • Tauro-obeticholic Acid: m/z 526.3 → 80.0

      • This compound (IS): m/z 481.3 → 74.1

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Core Science

Obeticholic Acid's Mechanism of Action: The FXR Signaling Pathway

Obeticholic acid is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2] Activation of FXR by OCA initiates a cascade of transcriptional events that regulate bile acid homeostasis, lipid metabolism, and inflammation.

FXR_Signaling_Pathway cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte OCA Obeticholic Acid (OCA) FXR_RXR FXR-RXR Heterodimer OCA->FXR_RXR Activates SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces BSEP BSEP (Bile Salt Export Pump) FXR_RXR->BSEP Induces CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits Transcription Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Rate-limiting enzyme Bile_Acid_Efflux Bile Acid Efflux BSEP->Bile_Acid_Efflux Mediates OCA_ent Obeticholic Acid (OCA) FXR_RXR_ent FXR-RXR Heterodimer OCA_ent->FXR_RXR_ent Activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_RXR_ent->FGF19 Induces Secretion FGF19->CYP7A1 Inhibits Transcription

Caption: FXR signaling pathway activated by Obeticholic Acid.

Experimental Workflow: Bioanalytical Method Using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for a typical bioanalytical study employing this compound as an internal standard for the quantification of Obeticholic Acid and its metabolites in plasma samples.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Integration Peak Integration (Analyte & IS) Data_Acquisition->Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

References

Decoding the Certificate of Analysis for Glyco-obeticholic acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Glyco-obeticholic acid-d5, a deuterated analog of a key active metabolite of Obeticholic acid. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies.[1][2] This guide will break down the essential components of a typical CoA, detail the experimental methodologies, and visualize the logical workflows and relevant biological pathways.

I. Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the compound's quality. The following tables summarize the typical specifications you will encounter.

Table 1: Identification and General Properties

ParameterSpecification
Compound Name This compound
CAS Number 863239-60-5
Molecular Formula C₂₈H₄₂D₅NO₅
Molecular Weight 482.38 g/mol [3]
Appearance Lyophilized Powder[4]

Table 2: Purity and Impurity Profile

TestMethodResult
Purity HPLC>95%[3]
Isotopic Enrichment Mass Spectrometry>95%[3]
Related Impurities HPLCVaries by batch
Residual Solvents GC-HSVaries by batch
Water Content Karl FischerVaries by batch

II. Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Methodology: A reverse-phase HPLC method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., Thermo C18, 150mm x 4.6mm, 5µm) is commonly used for the separation of bile acid analogs.[5]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[5] A common ratio is 55:45 (v/v) of 0.1% OPA to acetonitrile.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[5]

  • Detection: UV detection at a specific wavelength, such as 210nm.[5]

  • Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity.

B. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight of this compound and to determine the degree of deuterium (B1214612) incorporation (isotopic enrichment).

Methodology: Mass spectrometry, often coupled with a chromatographic separation technique like LC-MS.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for molecules of this type.

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that contain the five deuterium atoms, thus determining the isotopic enrichment.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H (proton) and ¹³C (carbon) NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) is used to dissolve the sample.

  • Procedure: The dissolved sample is placed in the NMR spectrometer. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of this compound. The absence of signals at specific positions in the ¹H NMR spectrum where deuterium has been incorporated confirms the labeling.

III. Visualizing Workflows and Pathways

To better understand the processes behind the CoA and the biological context of the parent compound, the following diagrams are provided.

coa_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analytical Testing cluster_post_analysis Post-Analysis sample_receipt Sample Receipt sample_login Sample Login & Labeling sample_receipt->sample_login test_assignment Assignment of Tests sample_login->test_assignment hplc HPLC (Purity) test_assignment->hplc ms Mass Spectrometry (Identity, Isotopic Enrichment) test_assignment->ms nmr NMR (Structure) test_assignment->nmr other_tests Other Tests (e.g., KF, GC) test_assignment->other_tests data_review Data Review & Analysis hplc->data_review ms->data_review nmr->data_review other_tests->data_review coa_generation CoA Generation data_review->coa_generation final_approval Final Quality Approval coa_generation->final_approval fxr_pathway cluster_gene_regulation Gene Transcription Regulation cluster_cellular_effects Cellular & Physiological Effects oca Obeticholic Acid fxr FXR oca->fxr activates nucleus Nucleus fxr->nucleus rxr RXR rxr->nucleus fxr_rxr FXR-RXR Heterodimer shp ↑ SHP Expression fxr_rxr->shp bsep ↑ BSEP Expression fxr_rxr->bsep cyp7a1 ↓ CYP7A1 Expression fxr_rxr->cyp7a1 nucleus->fxr_rxr forms shp->cyp7a1 bile_transport ↑ Bile Acid Excretion bsep->bile_transport bile_synthesis ↓ Bile Acid Synthesis cyp7a1->bile_synthesis

References

Methodological & Application

Bioanalytical Method for the Quantification of Obeticholic Acid and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist, approved for the treatment of primary biliary cholangitis (PBC).[1] OCA is a synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1] Upon administration, OCA is metabolized in the liver to form two major active metabolites: glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA). The quantification of OCA and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of OCA, G-OCA, and T-OCA in human plasma.

Mechanism of Action: FXR Signaling Pathway

Obeticholic acid and its metabolites are potent activators of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2] Activation of FXR plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. The binding of OCA to FXR initiates a signaling cascade that ultimately leads to the suppression of bile acid synthesis and protection of liver cells from bile acid toxicity.[3]

FXR_Signaling_Pathway cluster_cell Hepatocyte / Enterocyte cluster_effects Downstream Effects OCA OCA / Metabolites FXR FXR OCA->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE binds to Target_Genes Target Gene Transcription FXRE->Target_Genes regulates Bile_Acid_Synthesis ↓ Bile Acid Synthesis (e.g., CYP7A1) Target_Genes->Bile_Acid_Synthesis Bile_Acid_Transport ↑ Bile Acid Transport (e.g., BSEP) Target_Genes->Bile_Acid_Transport Inflammation ↓ Inflammation Target_Genes->Inflammation

FXR signaling pathway activated by OCA.

Materials and Methods

This section details the reagents, equipment, and procedures for the bioanalytical method.

Reagents and Materials
  • Obeticholic acid, Glyco-obeticholic acid, and Tauro-obeticholic acid reference standards

  • Stable isotope-labeled internal standards (SIL-IS) for OCA, G-OCA, and T-OCA

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Experimental Workflow

The overall workflow for the analysis of OCA and its metabolites in human plasma involves sample preparation by solid-phase extraction, followed by chromatographic separation and detection using LC-MS/MS.

Bioanalytical_Workflow Start Start: Human Plasma Sample Spike_IS Spike with Internal Standards Start->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evaporate Evaporate Eluate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Concentration Data Data_Processing->End

Workflow for OCA metabolite analysis.
Preparation of Standards and Quality Control Samples

Stock solutions of OCA, G-OCA, T-OCA, and their respective SIL-IS are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the stock solutions into blank human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

A validated solid-phase extraction method is employed for the extraction of analytes and internal standards from 250 µL of human plasma.[1]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (spiked with SIL-IS) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture to remove interferences.

  • Elution: Elute the analytes and internal standards with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation and detection are performed using a validated LC-MS/MS method.[1]

  • HPLC Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: A typical flow rate for analytical scale chromatography.

  • Injection Volume: A small volume of the reconstituted sample is injected.

  • Mass Spectrometer: Operated in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of each analyte and its corresponding SIL-IS.

Data Presentation: Method Validation Summary

The bioanalytical method was fully validated according to the guidelines of the United States Food and Drug Administration (USFDA) and the European Medicines Agency (EMA).[1] The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the specified concentration ranges for all analytes.[1]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Obeticholic Acid (OCA)0.410 - 120.466> 0.99
Glyco-obeticholic Acid (G-OCA)0.414 - 121.708> 0.99
Tauro-obeticholic Acid (T-OCA)0.255 - 75.101> 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
OCA LLOQ≤ 5.0≤ 5.0± 10.0± 10.0
LQC≤ 5.0≤ 5.0± 10.0± 10.0
MQC≤ 5.0≤ 5.0± 10.0± 10.0
HQC≤ 5.0≤ 5.0± 10.0± 10.0
G-OCA LLOQ≤ 5.0≤ 5.0± 10.0± 10.0
LQC≤ 5.0≤ 5.0± 10.0± 10.0
MQC≤ 5.0≤ 5.0± 10.0± 10.0
HQC≤ 5.0≤ 5.0± 10.0± 10.0
T-OCA LLOQ≤ 5.0≤ 5.0± 10.0± 10.0
LQC≤ 5.0≤ 5.0± 10.0± 10.0
MQC≤ 5.0≤ 5.0± 10.0± 10.0
HQC≤ 5.0≤ 5.0± 10.0± 10.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteMean Extraction Recovery (%)Matrix Effect (%CV)
Obeticholic Acid (OCA)> 85< 15
Glyco-obeticholic Acid (G-OCA)> 85< 15
Tauro-obeticholic Acid (T-OCA)> 85< 15
Stability

The stability of the analytes was evaluated under various conditions to ensure sample integrity during collection, processing, and storage.

Stability ConditionDurationStability
Bench-top (Room Temperature)24 hoursStable
Freeze-thaw Cycles3 cyclesStable
Long-term Storage (-70°C)1 monthStable
Post-preparative (Autosampler)24 hoursStable

Logical Relationships in Method Development

The development of a robust bioanalytical method involves a logical progression of steps, from initial planning to final validation.

Method_Development_Logic Define_Analytes Define Analytes (OCA, G-OCA, T-OCA) Select_Method Select Analytical Method (LC-MS/MS) Define_Analytes->Select_Method Develop_Sample_Prep Develop Sample Preparation (SPE) Select_Method->Develop_Sample_Prep Optimize_LC_MS Optimize LC and MS Parameters Select_Method->Optimize_LC_MS Method_Validation Method Validation Develop_Sample_Prep->Method_Validation Optimize_LC_MS->Method_Validation Validation_Parameters Linearity Accuracy Precision Recovery Stability Method_Validation->Validation_Parameters Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis

Bioanalytical method development logic.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of obeticholic acid and its major metabolites, glyco-obeticholic acid and tauro-obeticholic acid, in human plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic studies in clinical and non-clinical drug development programs.

References

Application Notes and Protocols for the Use of Glyco-obeticholic acid-d5 in Clinical Trials for Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. Obeticholic acid (OCA), a potent agonist of the farnesoid X receptor (FXR), has been extensively investigated as a therapeutic agent for NASH due to its role in regulating bile acid, lipid, and glucose metabolism. Clinical trials of OCA, such as the FLINT and REGENERATE studies, have demonstrated its potential to improve liver histology in NASH patients.

Accurate quantification of OCA and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in clinical trials. Glyco-obeticholic acid is a major active metabolite of OCA. The deuterated analog, Glyco-obeticholic acid-d5, serves as an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, ensuring the accuracy and precision of the quantification of glyco-obeticholic acid in plasma samples from clinical trial participants.

FXR Signaling Pathway in NASH

Obeticholic acid exerts its therapeutic effects in NASH primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR plays a central role in maintaining bile acid homeostasis, modulating lipid and glucose metabolism, and reducing inflammation and fibrosis.

FXR_Signaling_Pathway cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte OCA_Intestine Obeticholic Acid (Oral Administration) FXR_Intestine FXR Activation OCA_Intestine->FXR_Intestine binds FGF19 FGF19 Secretion FXR_Intestine->FGF19 FGF19_Receptor FGF19 Receptor (FGFR4/β-Klotho) FGF19->FGF19_Receptor travels via portal vein Bile_Acid_Synthesis ↓ Bile Acid Synthesis (CYP7A1 inhibition) FGF19_Receptor->Bile_Acid_Synthesis FXR_Liver FXR Activation SHP SHP Induction FXR_Liver->SHP Lipogenesis ↓ Lipogenesis (SREBP-1c inhibition) FXR_Liver->Lipogenesis Gluconeogenesis ↓ Gluconeogenesis FXR_Liver->Gluconeogenesis Inflammation ↓ Inflammation (NF-κB inhibition) FXR_Liver->Inflammation Fibrosis ↓ Fibrosis FXR_Liver->Fibrosis SHP->Bile_Acid_Synthesis OCA_Portal Obeticholic Acid OCA_Portal->FXR_Liver binds

FXR signaling pathway activation by Obeticholic Acid.

Clinical Trial Data Summary

The efficacy and safety of obeticholic acid in patients with NASH have been evaluated in key clinical trials, including the Phase 2b FLINT trial and the Phase 3 REGENERATE trial.

Table 1: Efficacy of Obeticholic Acid in the FLINT Trial[1][2][3]
Endpoint (at 72 weeks)Obeticholic Acid (25 mg)Placebop-value
Primary Endpoint
Improvement in NAFLD Activity Score (NAS) by ≥2 points with no worsening of fibrosis45%21%0.0002
Secondary Endpoints
Fibrosis improvement by ≥1 stage35%19%<0.05
NASH resolution22%13%-
Improvement in steatosis56%30%-
Improvement in lobular inflammation55%38%-
Improvement in hepatocellular ballooning46%31%-

Data from the FLINT trial, a multicenter, randomized, placebo-controlled study in patients with non-cirrhotic NASH.

Table 2: Efficacy of Obeticholic Acid in the REGENERATE Trial (Month 18 Interim Analysis)[4][5][6]
EndpointObeticholic Acid (10 mg)Obeticholic Acid (25 mg)Placebo
Primary Endpoint
Fibrosis improvement by ≥1 stage with no worsening of NASH17.6%23.1%11.9%
NASH resolution with no worsening of fibrosis14.1%22.4%9.6%
Additional Efficacy Data
Worsening of fibrosis by ≥1 stage19.3%18.5%23.5%

Data from the REGENERATE trial, a multicenter, randomized, double-blind, placebo-controlled study in patients with pre-cirrhotic fibrosis due to NASH.

Table 3: Safety and Tolerability of Obeticholic Acid in Clinical Trials[2][5]
Adverse EventObeticholic Acid (10 mg)Obeticholic Acid (25 mg)Placebo
FLINT Trial
Pruritus-23%6%
REGENERATE Trial
Pruritus33%55%24%
Serious gallbladder-related events<3%<3%<3%

Experimental Protocols

Protocol 1: Quantification of Glyco-obeticholic Acid in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous estimation of obeticholic acid and its metabolites, including glyco-obeticholic acid, in human plasma.[1][2] this compound is used as the internal standard for the quantification of glyco-obeticholic acid.

1. Materials and Reagents

  • Glyco-obeticholic acid analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of glyco-obeticholic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the glyco-obeticholic acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) in the same diluent.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 250 µL of plasma in a polypropylene (B1209903) tube, add a specified volume of the internal standard working solution.

  • Vortex the mixture.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small volume, typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for glyco-obeticholic acid and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of glyco-obeticholic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection (from clinical trial participant) IS_Spiking Spike with Internal Standard (this compound) Plasma_Sample->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Elution_Evaporation Elution and Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution in Mobile Phase Elution_Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for the bioanalysis of Glyco-obeticholic acid.

Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of the active metabolite, glyco-obeticholic acid, in plasma samples from NASH clinical trials. The robust bioanalytical methods, such as the one outlined, are essential for establishing the pharmacokinetic profile of obeticholic acid and its metabolites, which in turn informs dose selection and exposure-response relationships. The data from large-scale clinical trials like FLINT and REGENERATE underscore the therapeutic potential of FXR agonists in treating NASH, while also highlighting the importance of monitoring safety and tolerability.

References

Application Notes and Protocols for Solid-Phase Extraction of Obeticholic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, is a semi-synthetic bile acid analog used in the treatment of primary biliary cholangitis (PBC). Accurate quantification of OCA in biological matrices such as plasma and serum is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior cleanup and concentration of analytes from complex biological fluids, leading to enhanced sensitivity and robustness of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction of obeticholic acid from biological matrices. The methodologies are based on established bioanalytical methods and are designed to ensure high recovery and minimal matrix effects.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the determination of obeticholic acid and its major metabolites, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA), in human plasma using SPE followed by LC-MS/MS analysis.[1][2]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Obeticholic Acid (OCA)Human Plasma0.2506 - 100.20.2506[1]
Obeticholic Acid (OCA)Human Plasma0.410 - 120.4660.410[2]
Glyco-OCA (GOA)Human Plasma0.2500 - 100.00.2500[1]
Glyco-OCA (GOA)Human Plasma0.414 - 121.7080.414[2]
Tauro-OCA (TOA)Human Plasma0.1250 - 50.000.1250[1]
Tauro-OCA (TOA)Human Plasma0.255 - 75.1010.255[2]

Table 2: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodMean Recovery (%)Matrix Effect (%)Reference
Obeticholic Acid (OCA)Rat PlasmaLiquid-Liquid Extraction91.34 - 97.37Not Significant[3]
Obeticholic Acid (OCA)Rat PlasmaLiquid-Liquid Extraction85.4 - 88.578.9 - 82.5

*Note: While the primary focus of this document is SPE, recovery data from liquid-liquid extraction (LLE) is included for comparative purposes, as detailed SPE recovery data for OCA was not available in the public domain. Polymeric SPE sorbents are generally expected to provide comparable or superior recovery and matrix effect reduction.

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of obeticholic acid from a biological matrix.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Acidify Acidify Sample (e.g., with Phosphoric Acid) ISTD->Acidify Vortex Vortex Acidify->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Pre-treated Sample Supernatant->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 Wash 2 (Organic/Aqueous Mix) Wash1->Wash2 Elute Elute Analytes (Acidified Organic Solvent) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of obeticholic acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of obeticholic acid from plasma using a generic polymeric reversed-phase SPE sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X).

Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase sorbent, 30 mg/1 mL (or similar format).

  • Obeticholic Acid (OCA): Reference standard.

  • Internal Standard (IS): A suitable deuterated analog of OCA (e.g., Obeticholic acid-d4).

  • Biological Matrix: Human or animal plasma, stored at -80 °C.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): 85%.

  • Formic Acid (FA): ~98%.

  • Ammonium (B1175870) Acetate (B1210297): Analytical grade.

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples to room temperature.

    • To 250 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

    • Add 250 µL of 2% phosphoric acid in water to the plasma sample.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • Solid-Phase Extraction Procedure: Note: For some modern polymeric sorbents like Oasis HLB, the conditioning and equilibration steps may be omitted, leading to a simplified 3-step protocol (Load, Wash, Elute). However, for robust method development, the full 5-step protocol is recommended initially.

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.

    • Loading: Load the pre-treated supernatant from step 1.6 onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

    • Washing:

      • Wash 1: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6-7). This step helps in removing polar interferences.

      • Wash 2: Wash the cartridge with 1 mL of 5-10% methanol in water. This step removes less polar interferences without eluting the analytes of interest.

    • Drying: Dry the SPE cartridge under vacuum for 1-2 minutes to remove any residual wash solvent.

    • Elution: Elute the obeticholic acid and internal standard from the cartridge by passing 2 x 500 µL of 1% formic acid in methanol through the sorbent. Collect the eluate in a clean collection tube.

  • Post-Extraction Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex the reconstituted sample for 30 seconds.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Logical Relationship of SPE Steps

The following diagram illustrates the logical relationship and purpose of each step in the solid-phase extraction protocol.

SPE_Logic cluster_prep Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_recovery Recovery Condition Conditioning (Solvates Sorbent) Equilibrate Equilibration (Prepares for Sample) Condition->Equilibrate Load Loading (Analyte Retention) Equilibrate->Load Wash Washing (Removes Interferences) Load->Wash Elute Elution (Recovers Analyte) Wash->Elute Analyte Obeticholic Acid Analyte->Load Binds to Sorbent Analyte->Elute Released from Sorbent Matrix Matrix Components Matrix->Load Binds to Sorbent Matrix->Wash Washed Away

Caption: Logical flow of the solid-phase extraction process for analyte isolation.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the extraction of obeticholic acid from biological matrices. This sample preparation technique is essential for minimizing matrix effects and achieving the low limits of quantification required for bioanalytical studies. The use of polymeric SPE sorbents offers flexibility and efficiency, contributing to the development of high-quality analytical methods for drug development and clinical research. Researchers should validate the method in their specific biological matrix to ensure optimal performance.

References

Glyco-obeticholic acid-d5 for bile acid profiling in liver disease models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Glyco-obeticholic acid-d5 for Bile Acid Profiling

Introduction

Obeticholic acid (OCA) is a potent, synthetic farnesoid X receptor (FXR) agonist and a modified bile acid.[1][2] The FXR is a nuclear receptor that is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2] Activation of FXR by OCA plays a critical role in regulating the synthesis, transport, and metabolism of bile acids, while also modulating inflammatory and fibrotic pathways.[3][4] In the liver, OCA is metabolized into active conjugates, primarily Glyco-obeticholic acid (G-OCA) and Tauro-obeticholic acid (T-OCA).[3][5]

Accurate quantification of bile acids in preclinical liver disease models is crucial for understanding disease pathogenesis and evaluating the efficacy of therapeutic agents like OCA. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound (G-OCA-d5) serves as an ideal internal standard for the quantification of the biologically significant G-OCA metabolite, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[6] These application notes provide detailed protocols for bile acid profiling in liver tissue from disease models using G-OCA-d5.

Mechanism of Action: Obeticholic Acid and FXR Activation

Obeticholic acid acts as a potent agonist of the Farnesoid X Receptor (FXR).[4][7] Upon entering a hepatocyte, OCA binds to FXR, leading to its activation. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

Key downstream effects of FXR activation include:

  • Suppression of Bile Acid Synthesis: Activation of the Small Heterodimer Partner (SHP), which in turn inhibits the Cholesterol 7α-hydroxylase (CYP7A1) enzyme, the rate-limiting step in the classical bile acid synthesis pathway.[2][7]

  • Increased Bile Acid Efflux: Upregulation of the Bile Salt Export Pump (BSEP), which enhances the transport of bile acids from hepatocytes into the bile canaliculi, thereby reducing hepatocyte exposure to potentially toxic bile acid levels.[4][7]

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation can inhibit pro-inflammatory signaling pathways, such as NF-κB, and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[2][7]

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_genes Target Gene Regulation cluster_effects Physiological Effects OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA SHP ↑ SHP FXRE->SHP BSEP ↑ BSEP FXRE->BSEP CYP7A1 ↓ CYP7A1 SHP->CYP7A1 Inhibits Bile_Export Bile Acid Export Increased BSEP->Bile_Export Bile_Synthesis Bile Acid Synthesis Reduced CYP7A1->Bile_Synthesis Hepatoprotection Hepatoprotection Bile_Synthesis->Hepatoprotection Bile_Export->Hepatoprotection

Caption: FXR signaling pathway activated by Obeticholic Acid in hepatocytes.

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of bile acids from liver tissue samples obtained from preclinical models of liver disease.

Protocol 1: Bile Acid Extraction from Murine Liver Tissue

This protocol is adapted from established methods for extracting bile acids from complex tissue matrices.[8][9][10]

Materials:

  • Frozen murine liver tissue (~50 mg)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 2.0 mL screw-capped homogenization tubes

  • 1.0 mm silica (B1680970) or zirconium oxide beads

  • Tissue homogenizer (e.g., Precellys 24)

  • Extraction Solvent: Acetonitrile/Methanol (1:1, v/v)

  • Internal Standard (IS) Spiking Solution: G-OCA-d5 and other deuterated bile acids (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid) in methanol.

  • Microcentrifuge

  • Vacuum centrifuge (e.g., SpeedVac)

  • Reconstitution Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% formic acid

  • Vortex mixer and sonicator

Procedure:

  • Tissue Pulverization: Weigh out approximately 50-55 mg of frozen liver tissue. Pulverize the tissue to a fine powder in a pre-chilled mortar and pestle, adding liquid nitrogen as needed to prevent thawing.[8]

  • Homogenization Preparation: Transfer the powdered tissue into a 2.0 mL screw-capped homogenization tube containing ~15-20 silica/zirconium beads.

  • Solvent Extraction:

    • Add 1.0 mL of cold Extraction Solvent to the tube.

    • Add a defined volume (e.g., 20 µL) of the Internal Standard Spiking Solution.

    • Prepare a method blank using an empty tube with solvent and internal standards.

  • Homogenization: Homogenize the samples using a tissue homogenizer. A typical cycle is 30 seconds at 6500 rpm. Repeat for 3 cycles, placing the samples on ice for 2-3 minutes between each cycle to prevent overheating.[8][10]

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 18,000 x g for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to complete dryness using a vacuum centrifuge.[9]

  • Reconstitution: Reconstitute the dried extract in 200 µL of Reconstitution Solvent. Vortex vigorously for 1 minute, followed by sonication for 10 minutes to ensure complete dissolution.[8]

  • Final Centrifugation: Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Sample Analysis: Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of Bile Acids

This protocol outlines a method for the quantitative analysis of a panel of bile acids using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[10][11][12]

Instrumentation & Columns:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 25
    3.0 35
    9.0 40
    12.0 65
    13.0 100
    15.0 100
    15.1 25

    | 18.0 | 25 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation & Workflows

Experimental Workflow Overview

The entire process from sample collection to data analysis can be visualized as a streamlined workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Collection 1. Liver Tissue Collection & Freezing Homogenization 2. Homogenization with Internal Standards Collection->Homogenization Extraction 3. Solvent Extraction & Centrifugation Homogenization->Extraction Drying 4. Supernatant Drying Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LCMS 6. UPLC-MS/MS Analysis Reconstitution->LCMS Integration 7. Peak Integration & Quantification LCMS->Integration Stats 8. Statistical Analysis Integration->Stats

Caption: Workflow for bile acid profiling in liver tissue.

Table 1: Example UPLC-MS/MS MRM Parameters for Bile Acid Analysis (ESI Negative)

The following table provides representative MRM transitions for key bile acids. These parameters should be optimized for the specific instrument used.

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cholic AcidCA407.3343.322
Chenodeoxycholic AcidCDCA391.3391.318
Deoxycholic AcidDCA391.3345.320
Lithocholic AcidLCA375.3375.318
Glycocholic AcidGCA464.374.128
Glycochenodeoxycholic AcidGCDCA448.374.126
Taurocholic AcidTCA514.3106.935
Tauro-β-muricholic AcidT-β-MCA498.380.040
Glyco-obeticholic Acid G-OCA 478.3 74.1 30
Cholic Acid-d4CA-d4411.3347.322
This compound G-OCA-d5 483.3 74.1 30

Table 2: Illustrative Bile Acid Profile in a NAFLD Mouse Model

This table presents hypothetical quantitative data to illustrate typical changes observed in liver bile acid composition in a non-alcoholic fatty liver disease (NAFLD) model, with and without OCA treatment. Concentrations are expressed as ng/mg of liver tissue.

Bile AcidControl Group (ng/mg)NAFLD Model (ng/mg)NAFLD + OCA Tx (ng/mg)
Primary Bile Acids
Cholic Acid (CA)15.2 ± 2.128.5 ± 4.518.9 ± 3.3
Chenodeoxycholic Acid (CDCA)8.9 ± 1.519.8 ± 3.911.5 ± 2.4
Glycine Conjugates
Glycocholic Acid (GCA)45.6 ± 6.895.3 ± 12.160.1 ± 9.7
Glycochenodeoxycholic Acid (GCDCA)33.1 ± 5.478.4 ± 10.241.2 ± 7.1
Taurine Conjugates
Taurocholic Acid (TCA)120.5 ± 15.3255.1 ± 28.9165.7 ± 21.0
Secondary Bile Acids
Deoxycholic Acid (DCA)5.1 ± 1.110.9 ± 2.37.3 ± 1.8
Lithocholic Acid (LCA)2.3 ± 0.84.8 ± 1.23.1 ± 0.9
Total Bile Acids 220.7 492.8 307.8

Data are represented as Mean ± Standard Deviation and are for illustrative purposes only.

The illustrative data reflect findings where NAFLD is associated with an increase in total and primary bile acids.[13][14][15] Treatment with an FXR agonist like OCA would be expected to lower the total bile acid pool by reducing synthesis and increasing excretion.[4]

References

Application Notes and Protocols: In Vitro Cell-Based Assays Using Glyco-obeticholic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (Glyco-OCA) is a primary metabolite of Obeticholic Acid (OCA), a potent and selective Farnesoid X Receptor (FXR) agonist. OCA is approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH). Understanding the cellular transport and metabolism of OCA and its conjugates is crucial for elucidating its pharmacological profile. Glyco-obeticholic acid-d5 (d5-Glyco-OCA) is a deuterated form of Glyco-OCA, which serves as an invaluable tool in in vitro cell-based assays, primarily as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and as a tracer in cellular transport studies. These application notes provide detailed protocols for utilizing d5-Glyco-OCA in relevant cell-based assays.

Core Applications

The primary applications of this compound in in vitro cell-based assays fall into two main categories:

  • Internal Standard for Accurate Quantification: Due to its similar physicochemical properties to the endogenous Glyco-OCA and a distinct mass, d5-Glyco-OCA is the ideal internal standard for LC-MS/MS-based quantification of Glyco-OCA in cell lysates and culture media. This ensures high accuracy and precision in determining the intracellular accumulation and efflux of the metabolite.

  • Tracer for Cellular Transport Studies: d5-Glyco-OCA can be used as a tracer to study the kinetics of its transport across cellular monolayers, such as Caco-2 cells, which are a model for the intestinal epithelium. This helps in identifying the transporters involved and assessing potential drug-drug interactions.

Key Signaling Pathway: FXR Activation by Obeticholic Acid

Obeticholic acid, the parent compound of Glyco-OCA, exerts its therapeutic effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] Activation of FXR by OCA initiates a cascade of transcriptional regulation that modulates bile acid, lipid, and glucose metabolism.[1][4] This signaling pathway is central to the pharmacological action of OCA and understanding the cellular fate of its metabolites is key to comprehending its overall efficacy and disposition.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_downstream Transcriptional Regulation OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds to BSEP BSEP (Bile Salt Export Pump) FXR_RXR->BSEP activates SHP SHP (Small Heterodimer Partner) FXRE->SHP induces expression CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 inhibits Bile_Acid_Efflux Bile Acid Efflux BSEP->Bile_Acid_Efflux promotes Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme

References

Sourcing and Application of High-Purity Glyco-obeticholic acid-d5 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity Glyco-obeticholic acid-d5. Glyco-obeticholic acid, an active metabolite of Obeticholic acid (OCA), is a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] The deuterated form, this compound, serves as an essential internal standard for highly accurate and sensitive quantification of Glyco-obeticholic acid in biological matrices using mass spectrometry.[4][5] This document outlines reliable suppliers, experimental protocols for its use in pharmacokinetic analysis, and in vitro FXR activation assays.

Sourcing High-Purity this compound

The procurement of high-purity this compound is critical for the accuracy and reproducibility of research data. Several reputable suppliers offer this compound for research purposes. It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify the chemical purity and isotopic enrichment of the compound.

Table 1: Sourcing High-Purity this compound

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic EnrichmentNotes
Simson Pharma Limited This compound863239-60-5C28H42D5NO5Accompanied by Certificate of AnalysisLeading Manufacturer and Exporter.[6]
Aquigen Bio Sciences Glyco obeticholic Acid D5N/ANot SpecifiedHigh qualityPharmaceutical Impurities Manufacturer and Supplier.[7]
MedchemExpress This compound863239-60-5C28H42D5NO5>98%Deuterium labeled Glyco-Obeticholic acid.[8]
Veeprho Pharmaceuticals This compoundNot SpecifiedC28H42D5NO5High qualityUsed as an internal standard in analytical and pharmacokinetic research.[5]
Sussex Research Laboratories Inc. Glyco Obeticholic Acid-d5863239-60-5 (Alternate)C28H42D5NO5>95% (HPLC), >95% Isotopic EnrichmentFor research and development use only.[9][10]
Cayman Chemical Glyco-Obeticholic Acid863239-60-5C28H47NO5≥98%Note: This is the non-deuterated form, useful as a reference standard.[10]

Application Notes

Internal Standard for Pharmacokinetic Studies

This compound is the ideal internal standard for the quantification of Glyco-obeticholic acid in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise correction of matrix effects and variations in sample processing and instrument response.[11][12]

Farnesoid X Receptor (FXR) Agonist in In Vitro Assays

Glyco-obeticholic acid, the non-deuterated form, is an active metabolite of Obeticholic acid and a potent FXR agonist.[1][2] It can be utilized in various in vitro cell-based assays to study the activation of the FXR signaling pathway and its downstream effects on gene expression. These assays are crucial for understanding the mechanism of action of Obeticholic acid and for screening new FXR agonists.

Experimental Protocols

Protocol: Quantification of Glyco-obeticholic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the simultaneous estimation of obeticholic acid and its metabolites in human plasma.[4]

Objective: To accurately quantify the concentration of Glyco-obeticholic acid in human plasma samples.

Materials:

  • Human plasma samples

  • This compound (Internal Standard)

  • Glyco-obeticholic acid (Reference Standard)

  • Solid-Phase Extraction (SPE) cartridges

  • Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)

  • Water (ultrapure)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 250 µL of plasma, add a known concentration of this compound solution (internal standard).

    • Perform solid-phase extraction (SPE) to extract the analytes and the internal standard.

    • Elute the compounds and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Glyco-obeticholic acid and this compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of the Glyco-obeticholic acid reference standard spiked into a blank plasma matrix, with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.

    • Determine the concentration of Glyco-obeticholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 2: LC-MS/MS Method Parameters for Glyco-obeticholic Acid Quantification

ParameterValueReference
Linearity Range 0.414 to 121.708 ng/mL[4]
Sample Volume 250 µL human plasma[4]
Extraction Method Solid-Phase Extraction[4]
Protocol: In Vitro FXR Activation Reporter Gene Assay

This protocol describes a general method for assessing the activation of the Farnesoid X Receptor (FXR) using a luciferase reporter gene assay. Glyco-obeticholic acid can be used as the test agonist.

Objective: To determine the potency and efficacy of Glyco-obeticholic acid in activating the FXR signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • Glyco-obeticholic acid (test agonist)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Glyco-obeticholic acid (or a known FXR agonist as a positive control, and vehicle as a negative control).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of Glyco-obeticholic acid to generate a dose-response curve.

    • Calculate the EC50 value to determine the potency of Glyco-obeticholic acid as an FXR agonist.

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus cluster_effects GOBA Glyco-obeticholic acid (Agonist) FXR FXR GOBA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (FXR Response Element) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid ↓ Bile Acid Synthesis Target_Genes->Bile_Acid Lipid ↓ Triglyceride Synthesis Target_Genes->Lipid Glucose Improved Glucose Homeostasis Target_Genes->Glucose

Caption: FXR signaling pathway activated by Glyco-obeticholic acid.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Plasma_Sample Plasma Sample (250 µL) Add_IS Add Glyco-obeticholic acid-d5 (Internal Standard) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis FXR_Assay_Workflow Cell_Culture Culture HEK293T cells in 96-well plate Transfection Co-transfect with FXR & Luciferase Reporter Plasmids Cell_Culture->Transfection Compound_Treatment Treat with varying concentrations of Glyco-obeticholic acid Transfection->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Lysis_Luciferase_Assay Cell Lysis & Dual-Luciferase Assay Incubation->Lysis_Luciferase_Assay Data_Analysis Data Analysis (EC50) Lysis_Luciferase_Assay->Data_Analysis

References

Troubleshooting & Optimization

How to resolve matrix effects in obeticholic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to matrix effects in the quantification of obeticholic acid (OCA) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Obeticholic Acid (OCA)?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of OCA, components from biological matrices like plasma, urine, or tissue can suppress or enhance the OCA signal. This interference can lead to inaccurate and unreliable quantification, affecting the precision and sensitivity of the assay.[2][3] Given the complexity of biological samples, matrix effects are a primary challenge in developing robust bioanalytical methods for OCA.[4][5]

Q2: How can I detect and quantify matrix effects in my OCA assay?

A2: The most common method for evaluating matrix effects is the post-extraction spike method .[2][3] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat (pure) solvent.

Experimental Protocol: Post-Extraction Spike Method

  • Prepare Samples:

    • Set A: Prepare OCA standards at a specific concentration (e.g., low and high QC levels) in a neat solution (e.g., mobile phase or reconstitution solvent).

    • Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation protocol. After the final evaporation step, spike the dried extracts with OCA at the same concentrations used for Set A before reconstitution.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: The matrix factor (MF) is calculated for each lot as follows: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.

Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[2][6] Injection of an extracted blank matrix will show a dip or rise in the baseline signal if interfering components elute, indicating regions of ion suppression or enhancement.[6]

Troubleshooting Guides

Q3: My OCA assay is showing significant ion suppression. What are the primary strategies to resolve this?

A3: Resolving ion suppression involves a systematic approach focusing on sample cleanup, chromatography, and internal standardization. The goal is to separate OCA from matrix components or to ensure that any remaining effects are adequately compensated.

Below is a troubleshooting workflow to address matrix effects.

start Significant Matrix Effect (Ion Suppression/Enhancement) Detected step1 Implement Stable Isotope-Labeled Internal Standard (SIL-IS) start->step1 step2 Optimize Sample Preparation step1->step2  Is SIL-IS unavailable or  effect still present? end_ok Matrix Effect Resolved (Assay Validated) step1->end_ok  Is the matrix effect  compensated? step3 Refine Chromatographic Separation step2->step3 step4 Evaluate Alternative Ionization step3->step4 step4->end_ok  Does APCI reduce  matrix effect? end_nok Consult Advanced Methodologies step4->end_nok  Is effect still  unacceptable? start Plasma Sample ppt Protein Precipitation (PPT) + Fast, Simple, High Recovery - Non-selective, High Matrix Effects start->ppt Add Acetonitrile lle Liquid-Liquid Extraction (LLE) + Good Selectivity, Removes Salts - Labor-intensive, Emulsion Risk start->lle Add Immiscible Solvent spe Solid-Phase Extraction (SPE) + Highly Selective, Cleanest Extracts - Method Development Required start->spe Load onto Cartridge end LC-MS/MS Analysis ppt->end lle->end spe->end cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis ext_start Plasma Sample (Analyte + Matrix) ext_spike Spike with SIL-IS ext_start->ext_spike ext_end Processed Extract (Analyte + SIL-IS + Residual Matrix) ext_spike->ext_end lc Co-elution from LC Column ext_end->lc ms Ionization in MS Source (Suppression/Enhancement Occurs) lc->ms detector Detector Measures Peak Area Ratio (Analyte / SIL-IS) ms->detector result Accurate Quantification (Ratio is Unaffected by Matrix) detector->result

References

Optimizing mass spectrometer settings for Glyco-obeticholic acid-d5 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of Glyco-obeticholic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometer settings for this compound detection?

A1: For initial setup, we recommend starting with the parameters optimized for the non-deuterated form of Glyco-obeticholic acid and adjusting as needed. The following table summarizes recommended starting points for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).

Q2: How should I prepare my plasma samples for analysis?

A2: Solid-phase extraction (SPE) is a robust method for extracting Glyco-obeticholic acid and its metabolites from human plasma.[1][2][3] A liquid-liquid extraction (LLE) protocol can also be optimized for sample preparation.[4]

Q3: What are the expected MRM transitions for this compound?

A3: While specific transitions for the d5 variant were not explicitly detailed in the reviewed literature, they can be inferred from the transitions of the non-deuterated Glyco-obeticholic acid. The precursor ion ([M-H]⁻) for this compound would be approximately m/z 485.3, considering the addition of 5 Daltons for the deuterium (B1214612) labels to the monoisotopic mass of the non-deuterated form. The product ions would be expected to show a similar mass shift.

Q4: I am observing high background noise or matrix effects. What can I do?

A4: High background noise and matrix effects are common challenges in bioanalytical assays. Consider the following troubleshooting steps:

  • Optimize Sample Preparation: Ensure your extraction protocol is efficient in removing phospholipids (B1166683) and other interfering matrix components.[5]

  • Chromatographic Separation: Adjust your LC gradient to better separate your analyte from co-eluting matrix components.

  • Alternative Product Ions: If a specific transition is prone to interference, selecting an alternative, specific product ion can help.[5]

  • Divert Flow: Program the LC to divert the flow to waste during the initial and final stages of the run to avoid introducing highly polar or non-polar contaminants into the mass spectrometer.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for this compound Incorrect MRM transitionsVerify the precursor and product ion m/z values. Infuse a standard solution to confirm the transitions and optimize collision energy.
Inefficient ionizationOptimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, curtain), and temperature.
Poor sample recoveryEvaluate and optimize the sample preparation method (SPE or LLE). Check for losses at each step.
Instrument sensitivity issuesPerform a system suitability test and routine maintenance as per the manufacturer's recommendations.
Poor Peak Shape Suboptimal chromatographic conditionsAdjust the mobile phase composition, gradient profile, or switch to a different column chemistry. A Zorbax C8 column has been used successfully.[4]
Column degradationReplace the analytical column and guard column.
Inconsistent Results Incomplete sample extractionEnsure consistency in the sample preparation workflow. Use of an internal standard is crucial.
Fluctuation in instrument performanceMonitor system suitability parameters throughout the analytical run.
Sample degradationInvestigate the stability of this compound in the sample matrix and autosampler conditions.

Quantitative Data Summary

Table 1: Recommended Mass Spectrometer Settings (Starting Point)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) ~m/z 485.3 (for [M-H]⁻ of d5 form)
Product Ion (Q3) To be determined empirically, expect a +5 Da shift from non-deuterated fragments
Spray Voltage 3000 - 4500 V
Heater Gas Temperature 400 - 550 °C
Nebulizer Gas Instrument Dependent (e.g., 40-60 psi)
Curtain Gas Instrument Dependent (e.g., 20-30 psi)
Collision Gas Nitrogen

Table 2: MRM Transitions for Related Analytes (for reference)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Obeticholic acid418.9401.2[2]
Glycyrrhetinic acid (Internal Standard)469.0425.2[2]
Obeticholic acid-d5Inferred from non-deuterated formInferred from non-deuterated form

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Human Plasma

This protocol is adapted from methods described for the analysis of obeticholic acid and its metabolites.[1][3]

  • Sample Pre-treatment: To 250 µL of human plasma, add the internal standard solution.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample ISTD Add Internal Standard (d5) Plasma->ISTD SPE Solid-Phase Extraction ISTD->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Injection MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low or No Signal CheckTransitions Verify MRM Transitions? Start->CheckTransitions OptimizeSource Optimize Ion Source? CheckTransitions->OptimizeSource Transitions Correct InstrumentCheck Perform Instrument Check CheckTransitions->InstrumentCheck Transitions Incorrect CheckSamplePrep Review Sample Prep? OptimizeSource->CheckSamplePrep Source Optimized SignalOK Signal Improved OptimizeSource->SignalOK Signal Improves CheckSamplePrep->InstrumentCheck Sample Prep OK CheckSamplePrep->SignalOK Sample Prep Improved InstrumentCheck->SignalOK Issue Resolved

Caption: Troubleshooting logic for low or no signal issues.

References

Troubleshooting low recovery of Glyco-obeticholic acid-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Glyco-obeticholic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction of this deuterated glycine-conjugated bile acid analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the deuterium-labeled form of Glyco-obeticholic acid, an active metabolite of Obeticholic acid. It is commonly used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of the therapeutic drug in biological samples. Low or inconsistent recovery of this internal standard can lead to inaccurate and unreliable analytical results, compromising the integrity of the study.

Q2: What are the most common reasons for low recovery of this compound during extraction?

Low recovery is a frequent challenge in solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][2][3] The primary causes often revolve around:

  • Suboptimal pH: The pH of the sample and wash solutions significantly impacts the ionization state of the analyte, which in turn affects its retention on the SPE sorbent or its partitioning in LLE.

  • Inappropriate Solvent Selection: The choice of extraction solvent in LLE or the wash and elution solvents in SPE is critical. The polarity of the solvent must be matched to the analyte to ensure efficient extraction and elution.[2]

  • Poor Method Specificity: The extraction method may not be selective enough, leading to the co-extraction of interfering substances from the sample matrix that can suppress the signal of the analyte during analysis.

  • Incomplete Elution: The elution solvent may not be strong enough to completely release the analyte from the SPE sorbent.

  • Sample Matrix Effects: Components in the biological matrix (e.g., proteins, lipids) can interfere with the extraction process.[1]

Q3: Which extraction technique is recommended for this compound from plasma?

A validated method for the simultaneous estimation of obeticholic acid and its glycine (B1666218) and taurine (B1682933) conjugates in human plasma utilizes solid-phase extraction (SPE).[3][4] This technique has been shown to provide a robust and sensitive method for their quantification.[3][4]

Troubleshooting Guide for Low Recovery

This guide provides a systematic approach to identifying and resolving the root causes of low this compound recovery.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Recovery Observed check_ph Verify Sample & Wash Solution pH start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Action: Adjust pH to ~2 units below pKa (pKa of Glycine conjugate is <4.76) ph_ok->adjust_ph No check_solvents Evaluate Wash & Elution Solvents ph_ok->check_solvents Yes adjust_ph->check_ph solvents_ok Solvents Appropriate? check_solvents->solvents_ok optimize_solvents Action: Increase elution solvent strength (e.g., higher % of organic solvent) Decrease wash solvent strength solvents_ok->optimize_solvents No check_matrix Investigate Matrix Effects solvents_ok->check_matrix Yes optimize_solvents->check_solvents matrix_ok Matrix Interference? check_matrix->matrix_ok pretreat_sample Action: Incorporate protein precipitation or liquid-liquid extraction prior to SPE matrix_ok->pretreat_sample Yes end End: Recovery Improved matrix_ok->end No pretreat_sample->check_matrix

Caption: A stepwise guide to troubleshooting low recovery of this compound.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Action
Low Recovery in SPE Incorrect pH of Sample/Wash Solution: Glyco-obeticholic acid has a carboxylic acid group from the glycine conjugate. For reversed-phase SPE, the pH should be adjusted to suppress ionization and enhance retention. The pKa of the parent obeticholic acid is approximately 4.76; the glycine conjugate will have a lower pKa.Adjust the pH of the sample and wash solutions to be at least 2 pH units below the pKa of Glyco-obeticholic acid to ensure it is in its neutral form.
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte.Decrease the organic content of the wash solvent or switch to a less eluotropic solvent.
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent by increasing the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) or by adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to ionize the analyte and facilitate elution.
Sample Matrix Interference: Proteins and lipids in plasma can interfere with the binding of the analyte to the sorbent.[1]Incorporate a protein precipitation step with a solvent like acetonitrile (B52724) or methanol prior to SPE.[1] Alternatively, a liquid-liquid extraction can be performed as a preliminary cleanup step.
Sorbent Drying: If the SPE cartridge bed dries out before sample loading, it can lead to inconsistent and low recovery.Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.
Low Recovery in LLE Incorrect pH of Aqueous Phase: Similar to SPE, the pH of the aqueous sample must be optimized to ensure the analyte is in a neutral state for efficient partitioning into the organic solvent.Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of Glyco-obeticholic acid.
Suboptimal Organic Solvent: The polarity of the extraction solvent may not be suitable for Glyco-obeticholic acid.Select an organic solvent with a polarity that matches the analyte. Given its structure, solvents like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) could be effective.
Insufficient Phase Separation: Incomplete separation of the aqueous and organic phases can lead to loss of the analyte.Centrifuge the sample to ensure a clear separation between the two phases before collecting the organic layer.
Emulsion Formation: The formation of an emulsion at the interface of the two phases can trap the analyte and prevent its efficient extraction.Add a small amount of salt (salting out) to the aqueous phase to break the emulsion.

Experimental Protocol: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is based on a validated method for the extraction of Glyco-obeticholic acid and related compounds from human plasma for LC-MS/MS analysis.[3][4]

Materials:

  • Human plasma sample containing this compound as an internal standard.

  • SPE cartridges (e.g., C18).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

  • Ammonium hydroxide.

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 250 µL of plasma, add the internal standard solution (this compound).

    • Vortex for 30 seconds.

    • Add 750 µL of 0.1% formic acid in water and vortex for 1 minute. This step adjusts the pH to ensure the analyte is in its non-ionized form.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove less retained impurities.

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of methanol containing 0.5% ammonium hydroxide. The basic modifier helps to ionize the carboxylic acid group, facilitating its release from the reversed-phase sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visual Representation of the SPE Protocol

SPE_Protocol cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 250 µL Plasma + Internal Standard acidify Add 750 µL 0.1% Formic Acid plasma->acidify condition 1. Condition: 1 mL Methanol 1 mL Water load 2. Load Sample condition->load wash1 3. Wash: 1 mL Water load->wash1 wash2 4. Wash: 1 mL 10% Methanol wash1->wash2 elute 5. Elute: 1 mL Methanol with 0.5% NH4OH wash2->elute dry Evaporate to Dryness reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Best practices for long-term storage of Glyco-obeticholic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of Glyco-obeticholic acid-d5. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2][3] When received, although it may be shipped at ambient temperature, it is crucial to transfer it to a -20°C freezer for storage.[1][3] If the compound is in solid or lyophilized form, storing it in a desiccator at -20°C or below is recommended to protect it from moisture. Solutions of the compound should be stored in tightly sealed vials at -20°C and protected from light.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the compound at the recommended -20°C. Before opening the vial, especially for lyophilized powders, it is good practice to allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the vial. For handling, it is advisable to work under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and moisture contamination.

Q3: What is the recommended solvent for reconstituting this compound?

A3: High-purity aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are recommended for reconstituting this compound. It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (-20°C, protected from light and moisture), deuterated bile acid standards can be stable for at least five years. However, it is always best to refer to the manufacturer's certificate of analysis for specific shelf-life information.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or Inconsistent Internal Standard Signal in LC-MS 1. Degradation of the Standard: Improper storage (e.g., wrong temperature, light exposure) can lead to degradation. 2. Incomplete Dissolution: The standard may not be fully dissolved in the chosen solvent. 3. Adsorption to Container: The compound may adsorb to the surface of the storage vial, especially at low concentrations.1. Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the neat material. Verify storage conditions. 2. Ensure complete dissolution by gentle vortexing or brief sonication. 3. Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
Isotopic Purity Compromised (H/D Exchange) 1. Incorrect Solvent Choice: Use of protic solvents (especially acidic or basic aqueous solutions) can cause deuterium-hydrogen exchange. 2. Exposure to Moisture: Atmospheric moisture can be a source of protons for exchange.1. Always use high-purity, aprotic solvents for reconstitution and dilution. 2. Store solutions in tightly sealed vials. Allow vials to warm to room temperature before opening to prevent condensation.
Poor Chromatographic Peak Shape 1. Solvent Mismatch: The solvent used to dissolve the standard may be too strong compared to the mobile phase. 2. Column Overload: Injecting too high a concentration of the standard.1. Ensure the composition of the solvent for the working solution is as close as possible to the initial mobile phase conditions. 2. Dilute the working solution and re-inject.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability recommendations for deuterated bile acids based on available literature.

Storage Condition Form Recommended Duration Potential Issues
-20°C Solid/Lyophilized PowderLong-term (Years)[2]Hygroscopic; store in a desiccator.
-20°C In aprotic solvent (e.g., Methanol)Long-term (Months to Years)[2]Ensure vial is tightly sealed to prevent solvent evaporation and moisture entry.
4°C In aprotic solventShort-term (Days to Weeks)Increased risk of degradation compared to -20°C.
Room Temperature Solid/In SolutionVery short-term (Hours); Not recommended for storageSignificant risk of degradation and H/D exchange.
Exposure to Light Solid/In SolutionAvoidPhotosensitive compounds can degrade. Use amber vials or store in the dark.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Equilibration: Allow the vial containing the lyophilized this compound to reach room temperature before opening.

  • Reconstitution (to create a 1 mg/mL stock solution):

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Using a calibrated pipette, add the appropriate volume of high-purity methanol or acetonitrile.

    • Gently vortex or sonicate for a few minutes to ensure the standard is completely dissolved.

  • Storage of Stock Solution: Store the stock solution in an amber, tightly sealed vial at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, allow the stock solution to warm to room temperature.

    • Dilute the stock solution to the final desired concentration using the mobile phase or a compatible solvent.

Protocol 2: Stability Validation of Deuterated Internal Standard

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with this compound at the working concentration.

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).

  • Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen). Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).

Visualizations

experimental_workflow Experimental Workflow: Solution Preparation cluster_prep Preparation cluster_use Usage start Start: Receive Compound equilibrate Equilibrate Vial to Room Temp start->equilibrate reconstitute Reconstitute in Aprotic Solvent equilibrate->reconstitute store_stock Store Stock Solution at -20°C reconstitute->store_stock warm_stock Warm Stock to Room Temp store_stock->warm_stock prepare_working Prepare Working Solution warm_stock->prepare_working analyze LC-MS Analysis prepare_working->analyze troubleshooting_workflow Troubleshooting Logic for Inconsistent Signal start Inconsistent/Low Signal check_prep Prepare Fresh Working Solution start->check_prep issue_persists1 Issue Persists? check_prep->issue_persists1 new_stock Prepare New Stock Solution issue_persists1->new_stock Yes resolved Issue Resolved issue_persists1->resolved No issue_persists2 Issue Persists? new_stock->issue_persists2 verify_storage Verify Storage Conditions (-20°C, Dark, Dry) issue_persists2->verify_storage Yes issue_persists2->resolved No check_solvent Check Solvent Purity & Type (Aprotic) verify_storage->check_solvent fxr_pathway Simplified FXR Signaling Pathway OCA Obeticholic Acid (Parent Drug) G_OCA This compound (Active Metabolite) OCA->G_OCA Metabolism FXR FXR (Farnesoid X Receptor) G_OCA->FXR Agonist Binding FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Target_Genes Target Gene Transcription (e.g., SHP) FXR_RXR->Target_Genes Activation Bile_Acid_Homeostasis Regulation of Bile Acid Homeostasis Target_Genes->Bile_Acid_Homeostasis Leads to

References

Technical Support Center: Overcoming Ion Suppression in ESI-MS for Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ESI-MS analysis of bile acids. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in bile acid analysis?

Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the target analytes (bile acids) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][4] Biological samples like plasma, serum, and urine are complex matrices containing numerous components such as salts, phospholipids (B1166683), and detergents that can cause significant ion suppression.[1][5]

Q2: What are the common causes of ion suppression in ESI-MS analysis of bile acids?

Several factors can contribute to ion suppression:

  • Matrix Components: Endogenous compounds in biological samples, particularly phospholipids and salts, are major contributors to ion suppression.[6][5]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing reagents like trifluoroacetic acid (TFA) can suppress ionization.[1][4] Volatile buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are generally preferred.[7]

  • High Analyte Concentration: At high concentrations, analytes can compete for ionization, leading to a non-linear response.[4][2]

  • Contaminants: Contaminants from sample collection tubes (e.g., plasticizers), solvents, or the LC-MS system itself (e.g., polyethylene (B3416737) glycol) can interfere with ionization.[1][8]

Q3: How can I detect and assess the extent of ion suppression in my experiments?

The post-extraction spike method is a common technique to quantify matrix effects.[5] This involves comparing the signal response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted sample matrix.

  • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.[5]

Another qualitative method is the post-column infusion experiment, which helps identify the regions in the chromatogram where ion suppression occurs.[4][9]

Q4: What is the most effective way to compensate for ion suppression?

The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for ion suppression.[5][10] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[5]

Troubleshooting Guides

Problem: Low or No Bile Acid Signal

This is a common issue often attributable to significant ion suppression. The following workflow can help diagnose and resolve the problem.

A Low or No Signal B Assess Matrix Effect (Post-Extraction Spike) A->B C Significant Suppression (<80%) B->C Yes D Minimal Suppression (>80%) B->D No E Optimize Sample Preparation C->E F Optimize Chromatography C->F I Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->I G Optimize MS Parameters D->G E->F F->G H Re-evaluate MS Parameters G->H

Caption: Troubleshooting workflow for low bile acid signal.

Solution 1: Optimize Sample Preparation

Effective sample cleanup is crucial to remove interfering matrix components before LC-MS analysis.[1][11]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesKey Considerations
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid.Simple, fast, and inexpensive.Does not effectively remove other matrix components like phospholipids and salts, which are major sources of ion suppression.Often requires further cleanup steps for sensitive analyses.
Liquid-Liquid Extraction (LLE) Bile acids are partitioned between two immiscible liquid phases to separate them from interferences.Can provide cleaner extracts than PPT.Can be labor-intensive and may require large volumes of organic solvents.Choice of solvent is critical for selective extraction.
Solid-Phase Extraction (SPE) Bile acids are retained on a solid sorbent while interferences are washed away. The bile acids are then eluted with a different solvent.Provides highly effective removal of interfering compounds, leading to significantly reduced ion suppression.[5][11]Can be more time-consuming and expensive than PPT.A variety of sorbent chemistries are available for targeted cleanup.

Experimental Protocol: Solid-Phase Extraction (SPE) for Bile Acids from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the bile acids with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[12]

cluster_0 Sample Preparation Workflow A Plasma Sample + SIL-IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant C->D E Solid-Phase Extraction (SPE) D->E F Wash E->F G Elute E->G H Evaporate & Reconstitute G->H I LC-MS Analysis H->I

Caption: A typical sample preparation workflow for bile acid analysis.

Solution 2: Optimize Chromatographic Separation

Improving the chromatographic separation can resolve bile acids from co-eluting matrix components, thereby reducing ion suppression.

Strategies for Chromatographic Optimization

ParameterRecommendationRationale
Column Chemistry Use a C18 or a specialized column designed for polar compounds.Provides good retention and separation of bile acid isomers.[13]
Mobile Phase Composition Use volatile buffers such as ammonium acetate or ammonium formate. Avoid non-volatile buffers like phosphates.[1][7]Non-volatile buffers can contaminate the ion source and cause significant ion suppression.
Mobile Phase pH For negative ion mode, a slightly basic or neutral pH can improve the ionization of acidic bile acids.[14][15]The pKa of bile acids varies, and adjusting the mobile phase pH can enhance their ionization.[16]
Gradient Elution Optimize the gradient profile to maximize the separation between bile acids and the regions of the chromatogram where matrix components elute (typically at the beginning and end of the run).[4]This prevents co-elution with major interfering substances.
Flow Rate Lower flow rates (e.g., in microflow LC) can sometimes reduce ion suppression.[4][7]Smaller droplets are generated, which can be more tolerant to non-volatile salts.
Solution 3: Optimize Mass Spectrometer Parameters

Fine-tuning the ESI source parameters can enhance the ionization of bile acids and minimize the impact of interfering compounds.

Key ESI Source Parameters to Optimize

ParameterDescriptionOptimization Strategy
Capillary Voltage The voltage applied to the ESI needle, which is crucial for droplet charging and spray stability.Tune for maximum bile acid signal intensity while maintaining a stable spray.
Nebulizer Gas Pressure The gas flow that aids in the formation of the aerosol.Optimize to achieve a fine, stable spray.
Drying Gas Flow and Temperature The heated gas that assists in desolvation of the droplets.Adjust to ensure efficient solvent evaporation without causing thermal degradation of the bile acids.

Logical Relationship Diagram for Matrix Effect Assessment

cluster_1 Matrix Effect Assessment A Prepare Neat Standard (Analyte in Solvent) C Analyze both by LC-MS A->C B Prepare Spiked Matrix Sample (Analyte spiked into extracted blank matrix) B->C D Compare Peak Areas C->D E Calculate Matrix Effect (%) D->E F Area in Matrix < Area in Neat => Ion Suppression E->F G Area in Matrix > Area in Neat => Ion Enhancement E->G H Area in Matrix ≈ Area in Neat => No Significant Effect E->H

Caption: Logic for assessing matrix effects in bile acid analysis.

References

Calibration curve non-linearity issues with Glyco-obeticholic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity issues with Glyco-obeticholic acid-d5 in analytical assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterium-labeled version of Glyco-obeticholic acid, a metabolite of Obeticholic Acid. It is commonly used as an internal standard (IS) in bioanalytical methods, such as LC-MS/MS, for the precise quantification of Glyco-obeticholic acid in biological samples.[1] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.

Q2: What are the common causes of a non-linear calibration curve in an LC-MS/MS assay for this compound?

Non-linearity in calibration curves for this compound analysis is a frequent issue and can stem from several factors:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[2][3][4] Bile acids, in particular, are known to be susceptible to matrix effects which can alter their LC-peak retention times and areas.[2][3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend.[5][6]

  • Ionization Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, resulting in a non-proportional response.[5]

  • Formation of Dimers or Adducts: At higher concentrations, molecules can form dimers or other adducts, which are not detected at the target mass-to-charge ratio, leading to a loss of signal linearity.[5]

  • Inappropriate Internal Standard Concentration: An incorrect concentration of this compound can lead to a non-linear response if its signal is too low or falls into the non-linear range of the detector.[7]

  • Issues with Stock Solutions or Dilutions: Errors in the preparation of calibration standards or the internal standard working solution can directly impact the linearity of the curve.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving non-linearity in your this compound calibration curve.

Initial Checks

Question: My calibration curve for Glyco-obeticholic acid is non-linear. Where do I start?

Answer: Start by verifying the fundamental aspects of your experiment.

  • Review Data Processing: Double-check your peak integration to ensure consistency across all calibration points. Poor peak shape (fronting, tailing, or splitting) can lead to integration errors.[7]

  • Check for Contamination: Analyze a blank sample (matrix without analyte or IS) and a solvent blank. Significant peaks at the retention time of the analyte or IS indicate contamination that needs to be addressed.[7]

  • Verify Standard and IS Concentrations: Prepare fresh stock and working solutions of both the Glyco-obeticholic acid standard and the this compound internal standard. Re-run the calibration curve with the fresh solutions.

Investigating Specific Causes of Non-Linearity

The following table summarizes common non-linearity issues, their potential causes, and recommended actions.

Observed Issue Potential Cause Troubleshooting Action
Curve plateaus at high concentrations Detector or Ion Source Saturation- Dilute the upper concentration standards. - Reduce the injection volume. - Optimize MS parameters to intentionally reduce sensitivity.[5]
"S"-shaped or irregular curve Matrix Effects- Improve sample clean-up (e.g., use a more effective solid-phase extraction protocol). - Optimize chromatographic separation to move the analyte peak away from interfering matrix components. - Evaluate different ionization sources or polarities.
Poor reproducibility at low concentrations Low Signal-to-Noise, Adsorption- Increase the concentration of the lowest standard. - Ensure the LC system is properly conditioned and free of active sites that can cause analyte adsorption.
Inconsistent response across the curve Internal Standard Issues- Verify the concentration and stability of the this compound working solution. - Ensure consistent addition of the internal standard to all samples and standards.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting calibration curve non-linearity.

G start Non-Linear Calibration Curve check_basics 1. Basic Checks - Re-integrate peaks - Check blanks for contamination - Prepare fresh standards & IS start->check_basics is_linear_after_basics Is the curve linear now? check_basics->is_linear_after_basics investigate_saturation 2. Investigate Saturation - Dilute high concentration standards - Reduce injection volume is_linear_after_basics->investigate_saturation No problem_solved Problem Solved is_linear_after_basics->problem_solved Yes is_linear_after_saturation Is the curve linear now? investigate_saturation->is_linear_after_saturation investigate_matrix 3. Investigate Matrix Effects - Improve sample cleanup - Optimize chromatography is_linear_after_saturation->investigate_matrix No is_linear_after_saturation->problem_solved Yes is_linear_after_matrix Is the curve linear now? investigate_matrix->is_linear_after_matrix consult Consult Instrument Specialist or Senior Scientist is_linear_after_matrix->consult No is_linear_after_matrix->problem_solved Yes

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous estimation of obeticholic acid and its metabolites, including glyco-obeticholic acid, provides a good starting point for developing a robust assay.[8]

Preparation of Calibration Standards and Internal Standard
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of Glyco-obeticholic acid and this compound.

    • Dissolve each in 1 mL of methanol (B129727) in separate calibrated volumetric flasks.

  • Working Standard Solutions:

    • Perform serial dilutions of the Glyco-obeticholic acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards at desired concentrations.

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) to be added to all samples and standards.

Sample Preparation (Example using Solid-Phase Extraction - SPE)
  • To 250 µL of human plasma, add the internal standard working solution.

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Parameters

The following table provides example starting parameters for an LC-MS/MS system. These will require optimization for your specific instrumentation and assay requirements.

Parameter Example Value
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to separate the analyte from matrix interferences
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by direct infusion of the analyte and IS.
Collision Energy To be optimized for each transition.

Causes and Effects Diagram

This diagram illustrates the relationship between potential causes and the resulting non-linear calibration curve.

G cluster_causes Potential Causes matrix_effects Matrix Effects (Ion Suppression/Enhancement) non_linearity Non-Linear Calibration Curve matrix_effects->non_linearity saturation Detector/Ion Source Saturation saturation->non_linearity is_issues Internal Standard Issues (Incorrect Concentration, Degradation) is_issues->non_linearity sample_prep Sample Preparation Errors (Inaccurate Pipetting, Inconsistent Recovery) sample_prep->non_linearity chromatography Chromatographic Problems (Peak Tailing, Co-elution) chromatography->non_linearity

Caption: Relationship between causes and calibration curve non-linearity.

References

Technical Support Center: Managing Glyco-obeticholic acid-d5 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the aqueous solubility of Glyco-obeticholic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of Glyco-obeticholic acid, which is an active metabolite of Obeticholic acid.[1][2] Obeticholic acid itself is a potent agonist for the farnesoid X receptor (FXR).[1][2] Due to the deuterium (B1214612) labeling, this compound is primarily used as an internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Obeticholic acid and its metabolites in biological samples through techniques like mass spectrometry and liquid chromatography.

Q2: What are the key factors influencing the aqueous solubility of this compound?

As a glycine-conjugated bile acid, the aqueous solubility of this compound is significantly influenced by the pH of the solution.[3] Generally, glycine-conjugated bile acids exhibit poor solubility in moderately acidic environments and their solubility increases as the pH becomes more alkaline.[3] The presence of co-solvents and the temperature of the solution can also impact its solubility.

Q3: In which solvents is this compound soluble?

While specific aqueous solubility data is limited, the solubility in common organic solvents has been reported. This information is useful for preparing stock solutions.

SolventReported Solubility
DMSO10 mM
DMF20 mg/mL
Ethanol15 mg/mL
Data sourced from publicly available product information.

Q4: How should I store this compound and its solutions?

Solid this compound should be stored at -20°C.[4] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, it is advisable to store them at -20°C or -80°C to minimize degradation. The stability of the compound in aqueous solutions over time should be validated for specific experimental conditions.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

Possible Cause 1: Incorrect pH of the aqueous buffer.

Glycine-conjugated bile acids, a class that includes this compound, are known to have low solubility in acidic to neutral pH ranges.[3] Precipitation of similar glycine-conjugated bile acids has been observed at pH values between 4.5 and 7.1.

  • Solution: Increase the pH of your aqueous buffer. A pH in the slightly alkaline range (e.g., pH 7.5 - 8.5) is likely to significantly improve the solubility of this compound. It is recommended to adjust the pH of the buffer before adding the compound.

Possible Cause 2: The concentration of this compound is too high for the aqueous buffer.

You may be attempting to dissolve the compound at a concentration that exceeds its aqueous solubility limit under the current conditions.

  • Solution 1: Prepare a stock solution in an organic solvent. Dissolve the this compound in an organic solvent such as DMSO at a higher concentration (e.g., 10 mM).[5] Then, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

  • Solution 2: Use a co-solvent. If your experimental design allows, the addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can enhance the solubility of the compound.

Possible Cause 3: Insufficient mixing or sonication.

The compound may not have had enough energy input to dissolve properly.

  • Solution: After adding the this compound to the buffer, vortex the solution thoroughly. If it still does not dissolve, sonication in a water bath for a short period can help to break up any aggregates and facilitate dissolution.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general procedure for dissolving this compound in an aqueous buffer, leveraging the use of a stock solution to overcome solubility challenges.

  • Prepare a Stock Solution:

    • Weigh the required amount of solid this compound in a microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.

    • Vortex the tube until the solid is completely dissolved.

  • Prepare the Aqueous Working Solution:

    • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

    • Adjust the pH of the buffer to a slightly alkaline value (e.g., pH 8.0) to maximize the solubility of the glycine-conjugated bile acid.

    • Add the required volume of the this compound stock solution to the aqueous buffer to achieve the final desired concentration.

    • Vortex the final solution to ensure it is homogeneous.

Note: The final concentration of DMSO in the working solution should be kept to a minimum (typically less than 1%) to avoid any potential effects on the experimental system.

Visualizations

experimental_workflow start Start weigh Weigh solid This compound start->weigh prepare_stock Prepare 10 mM stock solution in DMSO weigh->prepare_stock dilute Dilute stock solution into aqueous buffer prepare_stock->dilute prepare_buffer Prepare aqueous buffer (e.g., PBS, Tris) adjust_ph Adjust buffer pH to alkaline range (e.g., 8.0) prepare_buffer->adjust_ph adjust_ph->dilute mix Vortex to ensure homogeneity dilute->mix end Solution ready for use mix->end

Caption: Experimental workflow for dissolving this compound.

ph_solubility_relationship cluster_ph pH of Aqueous Solution cluster_solubility Expected Solubility of this compound acidic Acidic (pH < 7) low Low Solubility (Precipitation Risk) acidic->low neutral Neutral (pH ≈ 7) neutral->low alkaline Alkaline (pH > 7) high High Solubility alkaline->high moderate Moderate Solubility

Caption: Logical relationship between pH and this compound solubility.

References

Technical Support Center: Identifying and Minimizing Analytical Variability in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize analytical variability in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of analytical variability in bioanalysis?

Analytical variability in bioanalysis can arise from multiple sources throughout the entire analytical workflow. These sources can be broadly categorized into three areas:

  • Pre-analytical variability: This includes factors related to sample collection, handling, processing, and storage. Inconsistencies in any of these steps can significantly impact the integrity and concentration of the analyte before the analysis even begins.[1][2]

  • Analytical variability: This pertains to the analytical method itself and includes the reagents, instruments, and the execution of the assay. Key factors include the quality of reagents, calibration of instruments, and the precision of pipetting and other manual steps.[3][4]

  • Post-analytical variability: This involves data processing, analysis, and interpretation. Errors in calculations, incorrect application of statistical methods, or subjective interpretation of results can all contribute to variability.

cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sources of Variability Sources of Variability Pre-analytical Pre-analytical Sources of Variability->Pre-analytical Analytical Analytical Sources of Variability->Analytical Post-analytical Post-analytical Sources of Variability->Post-analytical Sample Collection Sample Collection Reagent Quality Reagent Quality Data Processing Data Processing Sample Handling Sample Handling Sample Collection->Sample Handling Sample Storage Sample Storage Sample Handling->Sample Storage Instrument Performance Instrument Performance Reagent Quality->Instrument Performance Assay Execution Assay Execution Instrument Performance->Assay Execution Data Interpretation Data Interpretation Data Processing->Data Interpretation

Figure 1: Major categories of analytical variability sources.

Q2: What are the acceptance criteria for accuracy and precision during bioanalytical method validation?

Regulatory agencies like the FDA and EMA have established guidelines for bioanalytical method validation.[5][6] The acceptance criteria for accuracy and precision are crucial for ensuring the reliability of the data. These criteria can vary slightly between chromatographic and ligand-binding assays.

ParameterAcceptance Criteria (Chromatographic Assays)Acceptance Criteria (Ligand-Binding Assays)
Within-run Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[7]The mean value should be within ±20% of the nominal value (±25% at the LLOQ).[8]
Within-run Precision The CV should not exceed 15% (20% at the LLOQ).[7]The CV should not exceed 20% (25% at the LLOQ).[8]
Between-run Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[5]The mean value should be within ±20% of the nominal value (±25% at the LLOQ).[8]
Between-run Precision The CV should not exceed 15% (20% at the LLOQ).[5]The CV should not exceed 20% (25% at the LLOQ).[8]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Q3: How can I minimize variability originating from sample collection and handling?

Minimizing pre-analytical variability is critical for reliable bioanalytical results. Best practices for sample collection and handling include:

  • Standardized Protocols: Develop and adhere to strict, standardized protocols for sample collection, processing, and storage.[1][2] This includes specifying the type of collection tubes, anticoagulant to be used, and the precise timing of collection.[1]

  • Controlled Environment: Control environmental factors during collection and processing, such as temperature and light exposure, especially for sensitive analytes.[1]

  • Proper Labeling and Tracking: Ensure accurate and unambiguous labeling of all samples and maintain a clear chain of custody.[2]

  • Optimized Storage Conditions: Store samples at the appropriate temperature and for a validated duration to prevent degradation of the analyte.[1][2]

Troubleshooting Guides

Ligand-Binding Assays (e.g., ELISA)

Issue: High Background Signal

A high background signal can mask the specific signal from the analyte, leading to inaccurate results.

Troubleshooting Steps:

  • Check for Contamination: Ensure all reagents, buffers, and the plate itself are free from contamination.[9][10]

  • Optimize Blocking: Insufficient blocking can lead to non-specific binding of antibodies to the plate. Increase the concentration of the blocking agent or the incubation time.

  • Adjust Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too high. Perform a titration to determine the optimal concentrations.

  • Improve Washing Steps: Inadequate washing between steps can leave unbound reagents in the wells. Increase the number of wash cycles and ensure complete removal of the wash buffer.[9][11]

  • Substrate Quality: Ensure the substrate has not degraded. It should be colorless before use.[10]

start High Background in LBA q1 Contaminated Reagents/Plate? start->q1 s1 Use fresh, filtered buffers & new plates. q1->s1 Yes q2 Insufficient Blocking? q1->q2 No s1->q2 s2 Increase blocking agent concentration/time. q2->s2 Yes q3 Antibody Conc. Too High? q2->q3 No s2->q3 s3 Titrate primary and secondary antibodies. q3->s3 Yes q4 Inadequate Washing? q3->q4 No s3->q4 s4 Increase wash steps and soak times. q4->s4 Yes end Problem Resolved q4->end No s4->end

Figure 2: Decision tree for troubleshooting high background in ligand-binding assays.

Chromatographic Assays (e.g., HPLC, LC-MS/MS)

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect the accuracy of peak integration and, consequently, the quantification of the analyte.

Troubleshooting Steps:

  • Check the Column: The column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.[12][13]

  • Mobile Phase Issues: Ensure the mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase can also significantly impact peak shape, especially for ionizable compounds.[12][14]

  • Sample Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[14]

  • System Issues: Check for leaks in the system, ensure proper connections, and verify that the injector is functioning correctly.[15]

Issue: Inconsistent Replicate Results

High variability between replicate injections can indicate issues with the autosampler, sample preparation, or the analytical method itself.

Troubleshooting Steps:

  • Pipetting and Dilution Errors: Ensure pipettes are properly calibrated and that dilutions are prepared accurately.[16]

  • Autosampler Performance: Check the autosampler for air bubbles in the syringe and ensure it is drawing a consistent volume for each injection.[15]

  • Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent results. Ensure each sample is treated identically.[16]

  • Matrix Effects (LC-MS/MS): Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte, leading to variability.[17] A systematic evaluation of matrix effects should be performed.

Experimental Protocols

Protocol: Assessment of Matrix Effects in LC-MS/MS

The matrix effect can be quantitatively assessed by comparing the response of an analyte in the presence and absence of the biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte is spiked into the biological matrix before the extraction process.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.[17]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is a common technique for removing interfering substances from a biological sample before analysis.

General Steps:

  • Conditioning: The SPE sorbent is treated with a solvent to activate it.[18][19] This is typically done with an organic solvent like methanol, followed by the same buffer as the sample.[20]

  • Sample Loading: The pre-treated sample is loaded onto the SPE column. The analyte and some matrix components will bind to the sorbent.[18]

  • Washing: A wash solvent is passed through the column to remove weakly bound interfering substances while the analyte remains bound.[18]

  • Elution: A stronger solvent is used to elute the analyte from the sorbent. The collected eluate contains the purified analyte.[18][19]

cluster_workflow Solid-Phase Extraction (SPE) Workflow Condition 1. Conditioning (Activate Sorbent) Load 2. Sample Loading (Bind Analyte) Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution (Collect Analyte) Wash->Elute Analysis Downstream Analysis Elute->Analysis

Figure 3: General workflow for solid-phase extraction (SPE).

References

Validation & Comparative

A Comparative Guide to Internal Standard Selection in Bioanalytical Method Validation: Adhering to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of an internal standard (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantifying analytes in biological matrices. The U.S. Food and Drug Administration (FDA) has established comprehensive guidelines, now harmonized with the European Medicines Agency (EMA) under the International Council for Harmonisation (ICH) M10 guideline, for the validation of bioanalytical methods. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and Structural Analog—supported by experimental data and detailed methodologies to aid in the development of robust and compliant bioanalytical assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A Stable Isotope-Labeled (SIL) internal standard is a version of the analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical behavior is the primary reason SIL internal standards are considered the "gold standard" in bioanalysis.[2]

The Alternative: Structural Analog Internal Standards

A structural analog internal standard is a compound that is not isotopically labeled but possesses a chemical structure and physicochemical properties very similar to the analyte.[3] While not as ideal as a SIL-IS, a structural analog can be a viable option when a SIL-IS is not commercially available or is prohibitively expensive.[3]

Head-to-Head Performance Comparison

The following tables summarize the key performance characteristics of SIL and structural analog internal standards across critical validation parameters, based on a combination of published experimental data and representative findings in the field.

Table 1: Comparison of Internal Standard Performance in Bioanalytical Method Validation
Validation ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISKey Considerations
Selectivity High: Differentiated by mass; co-elutes with the analyte, minimizing interference from matrix components.Moderate to High: Relies on chromatographic separation from the analyte and potential interferences. May be more susceptible to matrix interferences.The ideal IS should not have any interference from endogenous matrix components.
Matrix Effect Excellent Compensation: Experiences the same ion suppression or enhancement as the analyte due to identical physicochemical properties.[1]Variable Compensation: Differences in properties can lead to differential matrix effects, potentially compromising accuracy.[3]Matrix effects should be assessed to ensure they do not impact the accuracy and precision of the assay.
Accuracy & Precision High: Typically provides superior accuracy and precision due to better compensation for variability during sample preparation and analysis.Acceptable to Good: Can provide acceptable results, but may be less robust, especially with complex matrices or extraction procedures.Acceptance criteria for accuracy and precision are typically within ±15% (±20% at the LLOQ) of the nominal concentration.
Recovery Consistent & Reproducible: Tracks the analyte's recovery throughout the extraction process very closely.May Differ from Analyte: Small differences in properties can lead to variations in extraction efficiency compared to the analyte.While 100% recovery is not required, it should be consistent and reproducible for both the analyte and the IS.[4]
Stability Identical to Analyte: Stability in matrix and solution is expected to be the same as the analyte.May Differ from Analyte: Structural differences can lead to different stability profiles.Stability must be demonstrated under all relevant storage and processing conditions.
Table 2: Quantitative Comparison of a SIL-IS vs. a Structural Analog IS for the Quantification of Everolimus (B549166)

This data is based on a study comparing everolimus-d4 (B563853) (a SIL-IS) and 32-desmethoxyrapamycin (a structural analog IS) for the quantification of the immunosuppressant drug everolimus.[5]

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)Acceptance Criteria (ICH M10)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLDemonstrable and reproducible with acceptable precision and accuracy.
Accuracy (% Bias) at LLOQ -1.7%+8.1%Within ±20% of nominal value.
Precision (%CV) at LLOQ 7.2%6.5%≤ 20%.
Accuracy (% Bias) at Low QC +2.3%+5.4%Within ±15% of nominal value.
Precision (%CV) at Low QC 4.3%4.8%≤ 15%.
Accuracy (% Bias) at High QC -0.9%+3.2%Within ±15% of nominal value.
Precision (%CV) at High QC 5.1%5.5%≤ 15%.
Correlation with Reference Method (r) > 0.98> 0.98High degree of correlation.
Slope vs. Reference Method 0.950.83Closer to 1.0 indicates better agreement.

As the data indicates, while both internal standards performed acceptably, the SIL-IS (everolimus-d4) demonstrated a slope closer to 1.0 in comparison to an independent method, suggesting a more favorable and accurate quantification.[5]

Experimental Protocols for Internal Standard Validation

The following are detailed methodologies for key experiments cited in the comparison, based on the harmonized FDA (ICH M10) guidelines.

Selectivity
  • Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

  • Protocol:

    • Obtain at least six different lots of the blank biological matrix from individual donors.

    • Analyze each blank lot to ensure no significant interfering peaks are present at the retention times of the analyte and the IS.

    • Spike one lot of the blank matrix at the Lower Limit of Quantification (LLOQ) with the analyte and the IS and analyze to confirm the absence of interference.

Matrix Effect
  • Objective: To assess the impact of matrix components on the ionization of the analyte and IS.

  • Protocol:

    • Obtain at least six different lots of the blank biological matrix.

    • Prepare two sets of samples at low and high QC concentrations:

      • Set A (Neat Solution): Analyte and IS in a neat solution (e.g., reconstitution solvent).

      • Set B (Post-extraction Spike): Blank matrix is extracted, and the extract is then spiked with the analyte and IS.

    • Calculate the matrix factor (MF) for the analyte and IS for each lot:

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

    • The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤ 15%.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

    • Acceptance Criteria:

      • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).

      • Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal value (within ±20% for LLOQ).

Stability
  • Objective: To evaluate the stability of the analyte and IS in the biological matrix under various conditions that mimic sample handling and storage.

  • Protocol:

    • Prepare low and high QC samples and subject them to the following conditions:

      • Short-term (bench-top) stability: At room temperature for a duration that exceeds the expected sample handling time.

      • Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.

      • Freeze-thaw stability: Through at least three freeze-thaw cycles.

    • Analyze the stability samples against a freshly prepared calibration curve.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow for Internal Standard Validation

The following diagram illustrates the logical workflow for selecting and validating an internal standard in a bioanalytical method according to FDA guidelines.

G Workflow for Internal Standard Validation in Bioanalytical Methods cluster_validation Validation Parameters start Start: Method Development select_is Select Internal Standard start->select_is sil_is Stable Isotope-Labeled (SIL) IS (Preferred) select_is->sil_is Available & Feasible analog_is Structural Analog IS (Alternative) select_is->analog_is SIL-IS not available full_validation Perform Full Method Validation sil_is->full_validation analog_is->full_validation selectivity Selectivity matrix_effect Matrix Effect accuracy_precision Accuracy & Precision stability Stability pass All Parameters Meet Acceptance Criteria? selectivity->pass matrix_effect->pass accuracy_precision->pass stability->pass validated Method Validated pass->validated Yes fail Re-evaluate IS or Method Parameters pass->fail No fail->select_is

Caption: Workflow for internal standard selection and validation.

Conclusion

The choice of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. While both stable isotope-labeled and structural analog internal standards can be utilized, the evidence strongly supports the superiority of SIL-IS in compensating for analytical variability, thereby leading to higher accuracy and precision. Adherence to the harmonized FDA (ICH M10) guidelines for the validation of selectivity, matrix effect, accuracy, precision, and stability is mandatory to ensure the generation of high-quality data for regulatory submissions. This guide provides the necessary framework and comparative data to assist researchers in making informed decisions regarding internal standard selection and in designing compliant validation studies.

References

A Comparative Guide to Glyco-obeticholic acid-d5 and Tauro-obeticholic acid-d5 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and metabolic research, particularly in the development of drugs targeting the farnesoid X receptor (FXR) such as obeticholic acid (OCA), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in biological matrices. Among the critical metabolites of OCA are its glycine (B1666218) and taurine (B1682933) conjugates, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA). Consequently, their deuterated analogues, Glyco-obeticholic acid-d5 (GOA-d5) and Tauro-obeticholic acid-d5 (TOA-d5), have emerged as indispensable tools for liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis.

This guide provides a comprehensive comparison of GOA-d5 and TOA-d5 as internal standards, offering insights into their physicochemical properties, applications, and the underlying principles that guide the selection of an appropriate standard for quantitative assays.

Physicochemical Properties

A fundamental aspect of selecting an internal standard is understanding its chemical and physical characteristics, as these properties influence its behavior during sample preparation and analysis. The key properties of this compound and Tauro-obeticholic acid-d5 are summarized below.

PropertyThis compoundTauro-obeticholic acid-d5
Molecular Formula C₂₈H₄₂D₅NO₅[1][2]C₂₈H₄₃D₅NNaO₆S[3]
Molecular Weight 482.38 g/mol [1]554.77 g/mol (as sodium salt)[3]
Synonyms Glyco 6-Ethylchenodeoxychloic Acid-d5[1], Glycine Obeticholic acid D5[2]Tauro 6-Ethylchenodeoxycholic Acid-d5, T-OCA-d5
Parent Compound Obeticholic Acid[4]Obeticholic Acid
Conjugation Moiety GlycineTaurine
Isotopic Enrichment >95%[1]Not specified, but generally high for use as an internal standard.

Role as Internal Standards in LC-MS/MS Analysis

Both this compound and Tauro-obeticholic acid-d5 are utilized as internal standards in LC-MS/MS methods to accurately quantify their non-deuterated counterparts, GOA and TOA, as well as the parent drug, OCA, in biological samples such as plasma and serum.[5][6] The primary function of a stable isotope-labeled internal standard is to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample extraction, matrix effects, and instrument response.

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency in the mass spectrometer. The mass difference introduced by the deuterium (B1214612) labels allows for their distinct detection from the endogenous analytes.

Experimental Protocol: Quantification of Obeticholic Acid and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma, employing their respective deuterated internal standards.

1. Sample Preparation (Solid-Phase Extraction)

  • To 250 µL of human plasma, add the internal standard working solution containing Obeticholic acid-d5, this compound, and Tauro-obeticholic acid-d5.

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate buffer to remove interferences.

  • Elute the analytes and internal standards with an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to achieve separation of OCA, GOA, and TOA.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Obeticholic Acid: m/z 419.3 → 373.3

      • Obeticholic Acid-d5: m/z 424.3 → 378.3

      • Glyco-obeticholic acid: m/z 476.4 → 74.1

      • This compound: m/z 481.4 → 74.1

      • Tauro-obeticholic acid: m/z 526.4 → 80.0

      • Tauro-obeticholic acid-d5: m/z 531.4 → 80.0

3. Data Analysis

  • Quantify the concentrations of OCA, GOA, and TOA by calculating the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and the analytical process, the following diagrams have been generated using the DOT language.

cluster_extra Extracellular cluster_intra Hepatocyte OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces expression BSEP BSEP (Bile Salt Export Pump) FXR_RXR->BSEP induces expression CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting step Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export mediates

Caption: Obeticholic acid activation of the FXR signaling pathway.

Start Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standards (GOA-d5, TOA-d5) Start->IS_Spike Extraction Solid-Phase Extraction (SPE) IS_Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing End Concentration Results Data_Processing->End

Caption: General workflow for LC-MS/MS bioanalysis.

Comparative Analysis: Glyco- vs. Tauro- Conjugated Standards

While both GOA-d5 and TOA-d5 are effective internal standards, the choice between them, or the decision to use both, depends on the specific requirements of the assay.

  • Structural Similarity: The most significant advantage of using a stable isotope-labeled internal standard is its close structural resemblance to the analyte. GOA-d5 is the ideal internal standard for the quantification of GOA, and TOA-d5 is the ideal standard for TOA. When quantifying the parent drug, OCA, either standard could potentially be used, but an OCA-d5 would be the most appropriate choice.

  • Chromatographic Behavior: Due to the difference in the conjugation moiety (glycine vs. taurine), GOA and TOA can exhibit different retention times on a reversed-phase HPLC column. Taurine is more polar than glycine, which may lead to earlier elution of TOA compared to GOA. Using the corresponding deuterated standard ensures that the internal standard co-elutes with its analyte, providing the most accurate compensation for any chromatographic variations.

  • Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, can be a significant source of error in LC-MS/MS assays. Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction. While both GOA-d5 and TOA-d5 would likely experience similar matrix effects to other bile acids, using the matched deuterated analogue for each analyte (GOA-d5 for GOA, TOA-d5 for TOA) provides the most robust correction.

  • Availability and Cost: The choice of internal standard may also be influenced by practical considerations such as commercial availability and cost. Both this compound and Tauro-obeticholic acid-d5 are available from various chemical suppliers.

Conclusion

References

A Guide to Cross-Validation of Optical Coherence Tomography Angiography (OCTA) Assays Between Analytical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Optical Coherence Tomography Angiography (OCTA) assays, a critical step for ensuring the reliability and comparability of data across different analytical laboratories. In multicenter clinical trials and collaborative research, establishing the reproducibility of OCTA-derived biomarkers is paramount for robust data interpretation and confident decision-making. This document outlines key performance metrics, detailed experimental protocols, and factors influencing inter-laboratory variability.

The Importance of Cross-Validation

OCTA is a non-invasive imaging technique that provides high-resolution, depth-resolved visualization of retinal and choroidal vasculature. It is increasingly utilized in ophthalmology and neurology to quantify vascular metrics such as vessel density (VD) and foveal avascular zone (FAZ) area. However, variations in OCTA devices, image acquisition protocols, and analysis software can lead to discrepancies in quantitative measurements between laboratories.[1][2] Cross-validation studies are essential to understand and minimize this variability, thereby ensuring the integrity of data in multi-site studies.

Quantitative Comparison of OCTA Performance

The reproducibility of OCTA measurements is typically assessed using statistical metrics such as the Coefficient of Variation (CV) and the Intraclass Correlation Coefficient (ICC). A lower CV indicates higher precision, while an ICC value closer to 1 signifies better agreement between measurements.

Inter-Laboratory and Inter-Device Reproducibility of Vessel Density

Vessel density is a key metric in OCTA, representing the proportion of a given area occupied by blood vessels. The following table summarizes the reproducibility of vessel density measurements from various studies.

OCTA MetricStudy PopulationOCTA Device(s)Inter-Laboratory CV (%)Inter-Device CV (%)Intra-Class Correlation Coefficient (ICC)Reference(s)
Macular Capillary Perfusion DensityHealthySame Model~0.5%N/A>0.61[1][3]
Full Retinal Layer Vessel Area DensityDiabetic RetinopathySpectral Domain & Swept SourceN/A3.44% - 6.65%N/A[2]
Superficial Capillary Plexus Vessel DensityHealthyPLEX Elite & Triton (Swept Source)N/APLEX Elite: 0.3% - 2.3% Triton: 0.6% - 4.7%N/A
Full Vessel DensityVarious Retinal DiseasesNot SpecifiedN/A6.72%0.812[4]
Macular Vessel DensityRetinal Vein OcclusionNot SpecifiedN/ASCP: 8.8% DCP: 9.7%SCP: 0.965 DCP: 0.956[5]

CV: Coefficient of Variation, ICC: Intraclass Correlation Coefficient, N/A: Not Available, SCP: Superficial Capillary Plexus, DCP: Deep Capillary Plexus

Inter-Laboratory and Inter-Device Reproducibility of Foveal Avascular Zone (FAZ) Area

The FAZ is an important biomarker for assessing retinal ischemia. Its size and shape can be indicative of various pathologies.

OCTA MetricStudy PopulationOCTA Device(s)Inter-Operator Agreement (ICC)Inter-Device AgreementReference(s)
FAZ Area (Superficial Capillary Plexus)Normal EyesSpectralis & Nidek RS-3000Spectralis: 0.97 Nidek: 0.93Measurements differed significantly (p<0.0001)[6]
FAZ Area (Deep Capillary Plexus)Normal EyesSpectralis & Nidek RS-3000Spectralis: 0.81 Nidek: 0.74Measurements differed significantly (p<0.0001)[6]
FAZ AreaRetinal Vein OcclusionNot SpecifiedN/ACV: 7.79%[5]
FAZ Area (Superficial Vascular Network)Healthy EyesNot Specified≥0.90N/A[7]
FAZ Area (Deep Vascular Network)Healthy EyesNot Specified<0.85N/A[7]

CV: Coefficient of Variation, ICC: Intraclass Correlation Coefficient, N/A: Not Available

Experimental Protocols for Cross-Validation

A standardized protocol is crucial for a successful cross-validation study. The following sections outline a comprehensive methodology.

Patient Selection and Preparation
  • Inclusion/Exclusion Criteria: Define clear criteria for patient selection to ensure a homogenous study population.

  • Patient Instructions: Instruct patients to avoid caffeine (B1668208) and strenuous activity before imaging, as these can affect retinal blood flow.

  • Pupil Dilation: Standardize the use and type of mydriatic agents for pupil dilation to ensure consistent image quality.

Image Acquisition

A standardized image acquisition protocol is fundamental to minimizing variability.[8][9]

  • Device Calibration: Ensure all participating OCTA devices are properly calibrated according to the manufacturer's guidelines.

  • Scan Protocol:

    • Scan Area: Use a consistent scan size (e.g., 3x3 mm or 6x6 mm) centered on the fovea for all acquisitions.[10]

    • Scan Density: Maintain the same scan density (A-scans and B-scans) across all devices.

    • Repeated Scans: Acquire a minimum of three consecutive scans per eye to assess intra-session repeatability.

  • Image Quality Control:

    • Signal Strength Index (SSI): Establish a minimum acceptable SSI (e.g., >7) to ensure high-quality images.[11][12][13] Scans with lower SSI should be excluded from the analysis.

    • Artifact Removal: Experienced graders should review all images for artifacts (e.g., motion, shadow, defocus) that could affect quantitative analysis.[14][15][16] Images with significant artifacts should be discarded.

Image Analysis
  • Centralized Analysis: To minimize variability in analysis, all images should be analyzed at a central reading center by trained and certified graders.

  • Software and Algorithms: Use the same software version and analysis algorithms for all measurements. If using different software, a cross-software validation should be performed.[17]

  • Segmentation:

    • Define the precise boundaries for the superficial and deep capillary plexuses.

    • Manually correct any automated segmentation errors.

  • Quantitative Analysis:

    • Vessel Density: Utilize a consistent binarization method (e.g., global or local thresholding) to calculate vessel density.[17]

    • FAZ Area: Employ a standardized method for FAZ delineation, either manual or automated, and ensure consistency across all analyses.[7][18][19]

Visualizing the Workflow

Experimental Workflow for OCTA Cross-Validation

Experimental Workflow for OCTA Cross-Validation cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Data Acquisition (Multi-Center) cluster_analysis Phase 3: Centralized Data Analysis cluster_reporting Phase 4: Reporting & Interpretation P1 Define Study Objectives & Endpoints P2 Establish Standardized Protocols (Acquisition & Analysis) P1->P2 P3 Site & Operator Training/Certification P2->P3 D1 Patient Recruitment & Consent P3->D1 D2 Standardized Image Acquisition D1->D2 D3 Image Quality Control (Local Site) D2->D3 D4 Data De-identification & Transfer D3->D4 A1 Image Quality Assessment (Central Lab) D4->A1 A2 Standardized Quantitative Analysis (VD, FAZ, etc.) A1->A2 A3 Statistical Analysis (CV, ICC) A2->A3 R1 Summarize Inter-Lab Variability A3->R1 R2 Publish Comparison Guide R1->R2

Caption: A standardized workflow for conducting a multi-center OCTA cross-validation study.

Logical Relationship of Factors Affecting Inter-Lab Variability

Factors Affecting Inter-Lab Variability in OCTA cluster_device Device Factors cluster_acquisition Acquisition Protocol cluster_patient Patient Factors cluster_analysis Analysis Methods Variability Inter-Laboratory Variability D1 OCTA Manufacturer & Model D1->Variability D2 Software Version D2->Variability D3 Scan Speed & Resolution D3->Variability A1 Scan Pattern & Size A1->Variability A2 Signal Strength A2->Variability A3 Operator Experience A3->Variability P1 Disease Severity P1->Variability P2 Media Opacities P2->Variability P3 Fixation Stability P3->Variability An1 Segmentation Algorithm An1->Variability An2 Binarization Technique An2->Variability An3 Artifact Handling An3->Variability

Caption: Key factors contributing to variability in OCTA measurements between different laboratories.

Conclusion

Cross-validation of OCTA assays is a critical component of quality assurance in multi-center research and clinical trials. By adhering to standardized protocols for image acquisition and analysis, and by understanding the sources of variability, researchers can enhance the reliability and comparability of OCTA-derived biomarkers. This guide provides a foundational framework to assist in the design and implementation of robust cross-validation studies, ultimately leading to more consistent and trustworthy scientific outcomes.

References

Performance Characteristics of Glyco-obeticholic acid-d5 in Clinical Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Glyco-obeticholic acid-d5 as an internal standard in the quantitative analysis of Glyco-obeticholic acid in clinical samples. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thus providing superior accuracy and precision[1][2]. This guide will delve into the performance data of methods utilizing this compound and compare its advantages and potential drawbacks against non-deuterated internal standards.

Performance of this compound in Clinical Samples

Recent studies have demonstrated the successful use of this compound as an internal standard for the simultaneous determination of obeticholic acid and its metabolites, including Glyco-obeticholic acid, in human plasma. The following tables summarize the key performance parameters from a validated LC-MS/MS method.

Table 1: Linearity and Sensitivity of Glyco-obeticholic Acid Analysis using this compound Internal Standard [3][4]

ParameterPerformance
Linearity Range0.414 to 121.708 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.414 ng/mL

Table 2: Accuracy and Precision of Glyco-obeticholic Acid Analysis using this compound Internal Standard [4]

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC≤ 7.36≤ 4.9999.24 - 103.5997.76 - 102.83
Medium QC≤ 5.08≤ 3.1899.24 - 103.5997.76 - 102.83
High QC≤ 6.12≤ 4.2599.24 - 103.5997.76 - 102.83

Comparison with Non-Deuterated Internal Standards

Table 3: Theoretical and Practical Comparison of Internal Standards

Performance CharacteristicThis compound (Deuterated IS)Non-Deuterated (Analogue) ISRationale
Compensation for Matrix Effects ExcellentVariableThis compound co-elutes with the analyte, experiencing the same ion suppression or enhancement. An analogue IS may have a different retention time and be affected differently by the matrix[1][6][7].
Correction for Extraction Recovery ExcellentGood to VariableDue to nearly identical physicochemical properties, the extraction recovery of the deuterated IS closely mirrors that of the analyte. An analogue IS may have different extraction efficiency[5].
Chromatographic Behavior Nearly IdenticalSimilar but can differDeuterated standards ideally co-elute with the analyte, which is crucial for accurate matrix effect correction. However, a slight chromatographic shift due to the isotope effect can sometimes occur[8]. Analogue standards will have different retention times.
Cost and Availability Higher Cost, Custom Synthesis Often RequiredLower Cost, More Readily AvailableThe synthesis of stable isotope-labeled standards is a more complex and expensive process[5].
Potential for Isotopic Contribution Minimal with sufficient mass differenceNot ApplicableIf the isotopic purity is not high or the mass difference is small, the deuterated standard can contribute to the analyte's signal[6].
Method Robustness HighModerate to HighThe use of a deuterated internal standard generally leads to more robust and reproducible methods, especially in complex clinical matrices[5].

Experimental Protocols

LC-MS/MS Method for Glyco-obeticholic Acid in Human Plasma[3][4]

This section details a typical experimental protocol for the quantification of Glyco-obeticholic acid in human plasma using this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 250 µL of human plasma, add the internal standard solution (this compound).

  • Perform a solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A validated high-performance liquid chromatography system.

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

  • Flow Rate: A typical flow rate of 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glyco-obeticholic acid: m/z [M-H]⁻ → fragment ion

    • This compound: m/z [M-H]⁻ → fragment ion

  • Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (250 µL) add_is Add Internal Standard (this compound) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute dry_recon Evaporate and Reconstitute elute->dry_recon hplc HPLC Separation (C18 Column) dry_recon->hplc Inject 10 µL ms Tandem Mass Spectrometry (ESI-, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

Experimental workflow for the analysis of Glyco-obeticholic acid.

Obeticholic Acid Signaling Pathway

Obeticholic acid, the parent drug of Glyco-obeticholic acid, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine[9][10][11]. Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism[9][10][11]. The signaling pathway initiated by obeticholic acid is central to its therapeutic effects.

cluster_cell Hepatocyte cluster_effects Downstream Effects OCA Obeticholic Acid FXR FXR OCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to BileAcid_Syn ↓ Bile Acid Synthesis (↓ CYP7A1) FXRE->BileAcid_Syn Regulates BileAcid_Trans ↑ Bile Acid Transport (↑ BSEP) FXRE->BileAcid_Trans Regulates Inflammation ↓ Inflammation FXRE->Inflammation Regulates

Simplified signaling pathway of Obeticholic Acid via FXR activation.

Conclusion

This compound is a high-performing internal standard for the quantification of Glyco-obeticholic acid in clinical samples. Its use in LC-MS/MS methods provides excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. While non-deuterated internal standards offer a more cost-effective alternative, they may not provide the same level of analytical rigor, particularly in mitigating variable matrix effects inherent in clinical samples. The choice of internal standard should be guided by the specific requirements of the study, with this compound being the recommended choice for achieving the highest level of data quality and reliability.

References

A Head-to-Head Comparison of Deuterated Obeticholic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of farnesoid X receptor (FXR) agonists, obeticholic acid (OCA) has established itself as a cornerstone for treating certain liver diseases.[1][2][3] The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), offers a promising avenue to enhance the pharmacokinetic profile of OCA, potentially leading to improved therapeutic efficacy and safety. This guide provides a comparative overview of deuterated OCA analogs, summarizing the anticipated benefits of deuteration and presenting detailed experimental protocols to evaluate these next-generation FXR agonists.

While direct head-to-head comparative studies with quantitative data for specific deuterated OCA analogs are not extensively available in the public domain, this guide synthesizes the established principles of deuterium's effects on drug metabolism to project the expected enhancements.[4][5] The data presented herein is illustrative, based on the well-documented kinetic isotope effect, to provide a framework for the evaluation of these novel compounds.

The Rationale for Deuterating Obeticholic Acid

Obeticholic acid is a potent and selective FXR agonist, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][6][7] Upon oral administration, OCA is well absorbed and extensively metabolized in the liver, primarily through conjugation with glycine (B1666218) or taurine.[1][2][8] While effective, opportunities exist to optimize its metabolic stability.

Deuteration, the substitution of hydrogen atoms with deuterium at specific metabolically labile positions, can significantly slow down the rate of enzymatic metabolism.[4][5] This phenomenon, known as the kinetic isotope effect, arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] For OCA, this could translate to:

  • Increased Half-Life: A slower rate of metabolism is expected to prolong the systemic exposure of the active drug.

  • Reduced Metabolic Clearance: This can lead to higher plasma concentrations and a greater area under the curve (AUC).

  • Potentially Improved Safety Profile: By altering metabolic pathways, deuteration may reduce the formation of unwanted metabolites.[4]

Comparative Data Summary

The following tables present a summary of the expected pharmacokinetic and pharmacodynamic profiles of non-deuterated OCA and its hypothetical deuterated analogs, OCA-d4 and OCA-d5. The data is illustrative and intended to reflect the anticipated improvements based on the principles of deuteration.

Table 1: Projected Pharmacokinetic Parameters of Deuterated OCA Analogs

ParameterObeticholic Acid (Non-deuterated)OCA-d4 (Deuterated Analog 1)OCA-d5 (Deuterated Analog 2)Rationale for Projected Change
Peak Plasma Concentration (Cmax) ~ 237-568 ng/mL[2]Expected IncreaseExpected IncreaseSlower metabolism can lead to higher peak concentrations.
Time to Peak Concentration (Tmax) ~ 1.5 - 4.5 hours[2][8]No significant change or slightly increasedNo significant change or slightly increasedAbsorption is generally not significantly affected by deuteration.
Area Under the Curve (AUC) ~ 237-568 ng·h/mL[2]Significantly IncreasedSignificantly IncreasedReduced clearance leads to greater overall drug exposure.
Elimination Half-life (t1/2) ~ 24 hours[2]IncreasedIncreasedSlower metabolism extends the time the drug remains in the body.
Metabolic Clearance (CL) Not readily availableDecreasedDecreasedThe primary benefit of deuteration is reduced metabolic clearance.

Table 2: Projected In Vitro Potency of Deuterated OCA Analogs

AssayObeticholic Acid (Non-deuterated)OCA-d4 (Deuterated Analog 1)OCA-d5 (Deuterated Analog 2)Rationale for Projected Change
FXR Activation (EC50) ~ 99 nM[9]Expected to be similarExpected to be similarDeuteration is not expected to significantly alter the binding affinity to the target receptor.
CYP3A4 Inhibition (IC50) Not a significant inhibitorExpected to be similarExpected to be similarDeuteration at non-metabolic sites is unlikely to affect direct enzyme inhibition.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for comparing deuterated OCA analogs.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_effects Downstream Effects OCA Obeticholic Acid (or Deuterated Analog) FXR FXR OCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid_Synthesis ↓ Bile Acid Synthesis (↓ CYP7A1) Target_Genes->Bile_Acid_Synthesis Bile_Acid_Transport ↑ Bile Acid Transport (↑ BSEP) Target_Genes->Bile_Acid_Transport Inflammation ↓ Inflammation Target_Genes->Inflammation Fibrosis ↓ Fibrosis Target_Genes->Fibrosis Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) cluster_analysis Data Analysis and Comparison Compound_Synthesis Synthesis of Deuterated OCA Analogs (e.g., OCA-d4, OCA-d5) and Non-deuterated OCA FXR_Activation FXR Activation Assay (EC50 Determination) Compound_Synthesis->FXR_Activation Metabolic_Stability Metabolic Stability Assay (e.g., Human Liver Microsomes) Compound_Synthesis->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assay (e.g., CYP3A4 IC50) Compound_Synthesis->CYP_Inhibition Efficacy Efficacy Study in a Disease Model (e.g., NASH) FXR_Activation->Efficacy Pharmacokinetics Pharmacokinetic Study (Cmax, Tmax, AUC, t1/2) Metabolic_Stability->Pharmacokinetics Data_Comparison Head-to-Head Comparison of Pharmacokinetic and Pharmacodynamic Parameters Pharmacokinetics->Data_Comparison Efficacy->Data_Comparison

References

Assessing the Isotopic Purity of Glyco-obeticholic acid-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable bioanalytical quantification by mass spectrometry. Glyco-obeticholic acid-d5, a deuterated analog of the primary active metabolite of obeticholic acid, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides a comparative assessment of this compound, offering insights into its isotopic purity, presenting a detailed experimental protocol for its evaluation, and comparing it with potential alternative standards.

The Critical Role of Isotopic Purity

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, an ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization.[1] Deuterated standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with their unlabeled counterparts.

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative results. High isotopic purity ensures a low contribution from the unlabeled analyte in the internal standard, minimizing potential interference and improving the precision of the measurement.

Comparative Analysis of Commercially Available this compound

SupplierProduct NumberChemical Purity (by HPLC)Isotopic Purity/Enrichment
Supplier A --->98%>99% Deuterium Incorporation
Supplier B SI150083>95%>95%
Supplier C ---≥98%≥99%

Alternative Deuterated Internal Standards

For the broader analysis of bile acids, a range of other deuterated standards are available. These can be considered as alternatives, particularly when developing multiplexed assays. The choice of an internal standard should ideally match the analyte of interest as closely as possible in terms of chemical structure and chromatographic behavior.

Alternative Deuterated StandardCommon Application
Obeticholic acid-d5Internal standard for the parent drug
Tauro-obeticholic acid-d5Internal standard for the taurine-conjugated metabolite
Cholic acid-d4General internal standard for primary bile acids
Chenodeoxycholic acid-d4General internal standard for primary bile acids
Deoxycholic acid-d4General internal standard for secondary bile acids
Lithocholic acid-d4General internal standard for secondary bile acids
Glycocholic acid-d4Internal standard for glycine-conjugated bile acids
Taurocholic acid-d4Internal standard for taurine-conjugated bile acids

Experimental Protocol: Isotopic Purity Assessment of this compound by LC-MS/MS

This protocol outlines a general procedure for determining the isotopic purity of this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid.[2]

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.[2]

  • Gradient: 70% to 95% B over 10 minutes, hold for 4 minutes.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glyco-obeticholic acid (unlabeled): Precursor ion (m/z) 476.3 → Product ion (m/z) 74.1

    • This compound: Precursor ion (m/z) 481.3 → Product ion (m/z) 74.1

  • Collision Energy and Other MS Parameters: Optimize these parameters for maximum signal intensity for each transition.

4. Data Analysis

  • Inject the this compound working solution and acquire data in MRM mode.

  • Integrate the peak areas for both the unlabeled (m/z 476.3 → 74.1) and the deuterated (m/z 481.3 → 74.1) transitions at the retention time of Glyco-obeticholic acid.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Peak Area (d5) / (Peak Area (d5) + Peak Area (d0))] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the assessment of isotopic purity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working Working Solution (1 µg/mL in 50:50 MeOH:H2O) stock->working Dilution lc HPLC/UHPLC Separation (C18 Column) working->lc ms Triple Quadrupole MS (ESI-, MRM Mode) lc->ms Elution integrate Peak Integration (d0 and d5 transitions) ms->integrate calculate Isotopic Purity Calculation integrate->calculate signaling_pathway cluster_nucleus Nucleus cluster_effects Downstream Effects OCA Obeticholic Acid FXR FXR OCA->FXR Binds and Activates RXR RXR FXR->RXR Forms Heterodimer FXRE FXR Response Element (in DNA) RXR->FXRE Binds to DNA BileAcid_Synthesis ↓ Bile Acid Synthesis FXRE->BileAcid_Synthesis BileAcid_Transport ↑ Bile Acid Transport FXRE->BileAcid_Transport Inflammation ↓ Inflammation FXRE->Inflammation Fibrosis ↓ Fibrosis FXRE->Fibrosis

References

A Comparative Guide to the Metabolism of Obeticholic Acid: Humans vs. Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of obeticholic acid (OCA) across humans and key preclinical animal models. Understanding species-specific metabolic pathways is crucial for the accurate interpretation of preclinical data and the successful clinical development of this important therapeutic agent.

Introduction

Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis. OCA is approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH). Given the central role of the liver in its pharmacological action and metabolism, a thorough understanding of its biotransformation is paramount.

Comparative Metabolic Pathways

The primary metabolic pathway of obeticholic acid in both humans and animal models involves conjugation of its carboxylic acid group with the amino acids glycine (B1666218) or taurine (B1682933) in the liver. These conjugation reactions increase the water solubility of OCA, facilitating its biliary excretion. Following excretion into the intestine, these conjugates can be deconjugated by the gut microbiota, allowing for the reabsorption of the parent OCA via enterohepatic circulation.

While the fundamental metabolic route is conserved, the preference for glycine versus taurine conjugation exhibits notable species-dependent differences.

Key Metabolic Steps:
  • Phase II Conjugation: The primary route of metabolism is conjugation with either glycine to form glyco-obeticholic acid (G-OCA) or taurine to form tauro-obeticholic acid (T-OCA).

  • Biliary Excretion: The conjugated metabolites are actively transported into the bile.

  • Enterohepatic Recirculation: In the intestine, gut bacteria can deconjugate G-OCA and T-OCA back to the parent OCA, which can then be reabsorbed into the portal circulation and return to the liver.

There is limited evidence to suggest that Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, plays a significant role in the direct clearance of obeticholic acid. Instead, OCA's interaction with the CYP system is primarily indirect, through FXR-mediated regulation of genes encoding for bile acid synthesis enzymes, such as cholesterol 7α-hydroxylase (CYP7A1).

Data Presentation: Quantitative Comparison of Obeticholic Acid Metabolism

The following table summarizes the key quantitative parameters of obeticholic acid metabolism in humans and common preclinical animal models.

ParameterHumanRatMouseMonkey (Cynomolgus)
Major Metabolites Glyco-obeticholic acid (G-OCA), Tauro-obeticholic acid (T-OCA)[1]Tauro-obeticholic acid (T-OCA) is predominant, Glyco-obeticholic acid (G-OCA) also present[2]Conjugates with taurine and glycine are expected, similar to rats.Conjugates with taurine and glycine are expected, similar to humans.
Primary Conjugation Pathway Both glycine and taurine conjugation are significant.Predominantly taurine conjugation.Primarily taurine conjugation is expected.Expected to be a mix of glycine and taurine conjugation.
Role of CYP Enzymes No significant direct oxidative metabolism reported. Indirect regulation of CYP7A1 via FXR activation.No significant direct oxidative metabolism reported.No significant direct oxidative metabolism reported. FXR-dependent regulation of cholesterol and bile acid metabolism genes (e.g., Cyp7a1, Cyp8b1, Cyp27a1) has been observed.No significant direct oxidative metabolism is expected.
Enterohepatic Recirculation Present[1]Present[2]Assumed to be present.Assumed to be present.

Experimental Protocols

The quantitative analysis of obeticholic acid and its metabolites is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experiment: Quantification of Obeticholic Acid and its Metabolites in Biological Matrices

Objective: To determine the concentrations of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid in plasma, bile, and fecal samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is a common first step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

    • Bile: Dilution of the bile sample followed by SPE or LLE.

    • Feces: Homogenization of the fecal sample in an appropriate solvent (e.g., methanol/water), followed by centrifugation and SPE or LLE of the supernatant.

    • Internal Standards: Stable isotope-labeled internal standards for OCA, G-OCA, and T-OCA are added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to achieve chromatographic separation of the parent drug and its metabolites.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

    • Column Temperature: The column is often heated (e.g., 40°C) to improve peak shape and reduce viscosity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. The MRM transitions for OCA and its metabolites are highly specific and allow for sensitive and selective detection in complex biological matrices.

Data Analysis: The peak areas of the analytes are normalized to the peak areas of their respective internal standards. A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the unknown samples are determined by interpolation from this curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Obeticholic Acid

Metabolic Pathway of Obeticholic Acid cluster_liver Hepatocyte cluster_bile Bile cluster_intestine Intestine cluster_circulation Enterohepatic Circulation OCA Obeticholic Acid (OCA) G_OCA Glyco-OCA (G-OCA) OCA->G_OCA Glycine Conjugation T_OCA Tauro-OCA (T-OCA) OCA->T_OCA Taurine Conjugation Bile_Metabolites G-OCA & T-OCA G_OCA->Bile_Metabolites T_OCA->Bile_Metabolites Intestinal_Metabolites G-OCA & T-OCA Bile_Metabolites->Intestinal_Metabolites Biliary Excretion Deconjugated_OCA Obeticholic Acid (OCA) Intestinal_Metabolites->Deconjugated_OCA Microbiota Deconjugation Portal_Vein Portal Vein Deconjugated_OCA->Portal_Vein Reabsorption Portal_Vein->OCA Return to Liver

Caption: Primary metabolic pathway of obeticholic acid.

Experimental Workflow for Metabolite Analysis

Experimental Workflow for Metabolite Analysis Sample Biological Sample (Plasma, Bile, Feces) Extraction Sample Preparation (Protein Precipitation, SPE/LLE) Sample->Extraction LC Liquid Chromatography (LC) (Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MS Data Data Analysis (Quantification) MS->Data

References

Validating Glyco-obeticholic acid-d5 for Farnesoid X Receptor (FXR) Target Gene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Glyco-obeticholic acid-d5 with other farnesoid X receptor (FXR) agonists for the analysis of FXR target gene expression. It is intended for researchers, scientists, and drug development professionals working in the fields of liver disease, metabolic disorders, and nuclear receptor signaling. This document outlines the rationale for using this compound, compares its performance with relevant alternatives, and provides detailed experimental protocols and supporting data.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR). Upon binding to its natural ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), the FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[1] Key FXR target genes include the Small Heterodimer Partner (SHP), Fibroblast Growth Factor 19 (FGF-19, FGF15 in rodents), Bile Salt Export Pump (BSEP), and the Organic Solute Transporter alpha and beta (OSTα/OSTβ), all of which are crucial for maintaining metabolic homeostasis.[1][2]

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[2] This has spurred the development of synthetic FXR agonists, such as Obeticholic Acid (OCA), a potent and selective FXR agonist that is approximately 100-fold more potent than the endogenous ligand CDCA.[2]

The Role and Activity of Glyco-obeticholic acid and its Deuterated Form

Obeticholic acid is metabolized in the liver to its active glycine (B1666218) and taurine (B1682933) conjugates, Glyco-obeticholic acid (Glyco-OCA) and Tauro-obeticholic acid. Glyco-OCA is a pharmacologically active metabolite that has been shown to activate FXR target genes in intestinal cell lines.[2]

This compound is the deuterated form of Glyco-obeticholic acid. In the context of FXR target gene analysis, its primary utility is as an internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry. This is crucial for accurate quantification of the analyte in biological samples.

From a pharmacological standpoint, the biological activity of a deuterated drug is generally considered to be identical to its non-deuterated analog.[4][5] The primary difference lies in their metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect."[6] However, for in vitro FXR target gene analysis, this compound is expected to exhibit the same potency and efficacy as Glyco-obeticholic acid.

Comparative Analysis of FXR Agonists

The selection of an appropriate FXR agonist is critical for obtaining reliable and reproducible results in target gene analysis studies. The following tables provide a comparative summary of Glyco-obeticholic acid and other commonly used FXR agonists.

Table 1: Potency of Various FXR Agonists

CompoundTypeEC50 (nM)Notes
Chenodeoxycholic acid (CDCA)Endogenous Bile Acid~10,000The most potent natural FXR agonist in humans.[1]
Obeticholic Acid (OCA)Synthetic Bile Acid Analog~100 - 600Approximately 100-fold more potent than CDCA.[1][2]
Glyco-obeticholic acid Active Metabolite of OCA-Activates FXR target genes; specific EC50 not widely reported but activity is comparable to OCA.[2]
GW4064Non-steroidal Agonist~30A potent and selective synthetic FXR agonist, widely used as a research tool.
EDP-305Non-steroidal Agonist8A highly potent and selective FXR agonist.

Table 2: Qualitative and Quantitative Induction of Key FXR Target Genes

CompoundCell LineSHPFGF-19OSTαOSTβIBABPReference
Glyco-obeticholic acid Caco-2IncreasedIncreasedIncreasedIncreasedIncreased[2]
Obeticholic Acid (OCA)HepG2IncreasedIncreasedIncreasedIncreased-[7]
Chenodeoxycholic acid (CDCA)Caco-2IncreasedIncreasedIncreasedIncreasedIncreased[2]

Experimental Protocols

This section provides a detailed methodology for an in vitro FXR target gene analysis experiment using a human intestinal cell line.

Experiment: FXR Target Gene Expression Analysis in Caco-2 Cells

Objective: To quantify the change in mRNA expression of FXR target genes (SHP, FGF-19, OSTα, OSTβ, and IBABP) in Caco-2 cells following treatment with an FXR agonist.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • FXR agonist (e.g., Glyco-obeticholic acid, Obeticholic Acid, CDCA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and reference genes (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 12-well plates at a density of 2 x 10^5 cells per well and allow them to differentiate for 21 days post-confluency, changing the medium every 2-3 days.

  • Compound Treatment:

    • Prepare stock solutions of the FXR agonists in DMSO.

    • On the day of the experiment, dilute the stock solutions in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the FXR agonist or vehicle control.

    • Incubate the cells for 24 hours.

  • RNA Extraction:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (RT-qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and a suitable qPCR master mix.

    • Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a reference gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., Glyco-OCA) FXR FXR FXR_Agonist->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Activates SHP SHP Target_Genes->SHP FGF19 FGF-19 Target_Genes->FGF19 BSEP BSEP Target_Genes->BSEP OSTab OSTα/β Target_Genes->OSTab Experimental_Workflow Cell_Culture 1. Caco-2 Cell Culture & Differentiation Treatment 2. Treatment with FXR Agonist Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis RT_qPCR 5. Quantitative PCR (RT-qPCR) cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) RT_qPCR->Data_Analysis OCA_Metabolism OCA Obeticholic Acid (Parent Drug) Metabolism Hepatic Conjugation OCA->Metabolism Glyco_OCA Glyco-obeticholic acid (Active Metabolite) Metabolism->Glyco_OCA Tauro_OCA Tauro-obeticholic acid (Active Metabolite) Metabolism->Tauro_OCA

References

A Comparative Guide to New Farnesoid X Receptor (FXR) Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of next-generation FXR agonists against the benchmark, obeticholic acid, supported by experimental data and detailed protocols.

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical therapeutic target for a variety of metabolic and inflammatory diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-alcoholic Steatohepatitis (NASH), and Primary Biliary Cholangitis (PBC). Obeticholic acid (OCA), a semi-synthetic bile acid analogue, was the first-in-class FXR agonist to receive regulatory approval, setting a benchmark for subsequent drug development. However, the therapeutic window for OCA has been narrowed by side effects such as pruritus and unfavorable changes in lipid profiles. This has spurred the development of a new generation of FXR agonists with potentially improved efficacy and safety profiles.

This guide provides a head-to-head comparison of emerging FXR agonists—Vonafexor, INT-787, ASC42, Cilofexor, and Tropifexor—against obeticholic acid. The comparisons are based on available preclinical and clinical data, with a focus on quantitative performance metrics. Furthermore, this guide details standardized experimental protocols, including the use of deuterated standards (d5-standard) for robust bioanalytical quantification, to aid researchers in their evaluation of novel FXR modulators.

Data Presentation: Quantitative Comparison of FXR Agonists

The following tables summarize key data points for new FXR agonists in comparison to obeticholic acid, covering in vitro potency, and preclinical and clinical efficacy markers.

Table 1: In Vitro Potency of FXR Agonists

CompoundTypeEC50 (FXR Activation)SelectivityReference
Obeticholic Acid (OCA) Semi-synthetic bile acid analogue~99 nMSelective for FXR[1]
Vonafexor (EYP001) Non-steroidal, non-bile acidData not directly compared to OCA in a single studyHigh selectivity for FXR over other nuclear receptors like TGR5[2]
INT-787 Semi-synthetic bile acid analogueEquipotent to OCANot specified[3]
ASC42 Non-steroidalData not directly compared to OCA in a single studySelective, potent FXR agonist[2][4][5]
Cilofexor (GS-9674) Non-steroidal~43 nMSelective for FXR[1]
Tropifexor (LJN452) Non-steroidalData not directly compared to OCA in a single studyHighly potent FXR agonist[3]

Table 2: Preclinical Efficacy in NASH Models

CompoundModelKey Findings Compared to Vehicle or OCAReference
Obeticholic Acid (OCA) Various (MCD diet, DIO, etc.)Reduces hepatic steatosis, inflammation, and fibrosis.[5]
Vonafexor Stelic mouse model (STAM™)Significant positive impact on MASH key parameters.[5]
INT-787 AMLN diet-induced Lepob/ob miceGreater improvements in steatosis, inflammation, and fibrosis relative to OCA. Significantly reduced plasma ALT and AST levels, whereas OCA did not.[6]
Tropifexor STAM miceSuperior efficacy to OCA at lower doses in reducing NAS, liver triglycerides, and fibrosis.[7]

Table 3: Clinical Trial Highlights

CompoundIndicationKey Efficacy EndpointsPruritus IncidenceLDL Cholesterol ChangesReference
Obeticholic Acid (OCA) NASH, PBCImproved liver histology and fibrosis in NASH. Reduced alkaline phosphatase in PBC.Dose-dependent increase.Increase[3][8]
Vonafexor NASHSignificant reduction in liver fat content.Mild to moderate.Not specified[9][10]
ASC42 PBCDid not show competitiveness with new PBC drug candidates. Further development for PBC halted.No pruritus observed at therapeutic doses in Phase I.No significant changes in LDL-C in healthy volunteers.[2]
Cilofexor NASH, PSCSignificant reductions in hepatic steatosis, liver biochemistry, and serum bile acids in NASH.More common at higher doses.Not specified
Tropifexor NASHDose-dependent reductions in hepatic fat and serum alanine (B10760859) aminotransferase.Dose-dependent increase.Increase[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of new drug candidates. Below are protocols for key experiments cited in the evaluation of FXR agonists.

FXR Activation Potency Assessment: Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the ability of a compound to activate the FXR transcriptional pathway.

Principle: Cells are co-transfected with two plasmids: one expressing the human FXR and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). Activation of FXR by an agonist leads to the expression of luciferase, producing a light signal proportional to the level of FXR activation.

Protocol:

  • Cell Seeding: Plate a suitable human liver cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., new FXR agonist, obeticholic acid) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Bioanalytical Quantification of Obeticholic Acid using d5-Standard by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as d5-obeticholic acid, is critical for the accurate and precise quantification of obeticholic acid in biological matrices like plasma, correcting for variability in sample preparation and instrument response.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify drug concentrations in complex biological fluids. A known amount of a deuterated internal standard (d5-OCA), which is chemically identical to the analyte (OCA) but has a different mass, is added to the samples. The ratio of the analyte's mass spectrometry signal to that of the internal standard is used for quantification.

Protocol:

  • Sample Preparation:

    • To a 250 µL aliquot of human plasma, add the d5-obeticholic acid internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • The supernatant can be further purified using solid-phase extraction (SPE) for cleaner samples.

  • LC Separation:

    • Inject the prepared sample onto a C18 reverse-phase HPLC or UPLC column.

    • Use a gradient mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid) to separate obeticholic acid from other plasma components.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in negative ion mode.

    • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both obeticholic acid and d5-obeticholic acid.

  • Quantification:

    • Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of obeticholic acid and a fixed concentration of the d5-internal standard.

    • Calculate the concentration of obeticholic acid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Bile_Acids Bile Acids (e.g., CDCA) FXR_Agonists FXR Agonists (OCA, Vonafexor, etc.) FXR FXR FXR_Agonists->FXR binds FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex heterodimerizes with RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE binds to Target_Gene_Transcription Target Gene Transcription FXRE->Target_Gene_Transcription regulates Bile_Acid_Synthesis_Dec ↓ Bile Acid Synthesis (↓ CYP7A1) Target_Gene_Transcription->Bile_Acid_Synthesis_Dec Bile_Acid_Transport_Inc ↑ Bile Acid Transport (↑ BSEP, OSTα/β) Target_Gene_Transcription->Bile_Acid_Transport_Inc Lipid_Metabolism_Mod Modulation of Lipid Metabolism Target_Gene_Transcription->Lipid_Metabolism_Mod Inflammation_Dec ↓ Inflammation Target_Gene_Transcription->Inflammation_Dec

Caption: FXR signaling pathway activated by agonists.

Experimental Workflow for Benchmarking New FXR Agonists

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_pk_pd Pharmacokinetics/Pharmacodynamics Potency_Assay FXR Activation Potency (e.g., Luciferase Reporter Assay) vs. OCA Selectivity_Assay Selectivity Profiling (vs. other nuclear receptors) Potency_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Preclinical_Model Preclinical Disease Model (e.g., NASH mouse model) Head-to-head vs. OCA Lead_Optimization->Preclinical_Model Biomarker_Analysis Biomarker Analysis (e.g., ALT, AST, Fibrosis markers) Preclinical_Model->Biomarker_Analysis PK_Study Pharmacokinetic Studies Biomarker_Analysis->PK_Study Bioanalysis Bioanalysis using d5-standard (LC-MS/MS) PK_Study->Bioanalysis Clinical_Trials Clinical Trials Bioanalysis->Clinical_Trials

Caption: Workflow for benchmarking a new FXR agonist.

References

A Comparative Analysis of Bile Acid Profiles in Primary Biliary Cholangitis (PBC) vs. Primary Sclerosing Cholangitis (PSC)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC) are chronic cholestatic liver diseases characterized by immune-mediated damage to the bile ducts, leading to impaired bile flow and the accumulation of cytotoxic bile acids. While both are progressive and can lead to cirrhosis and liver failure, they exhibit distinct pathophysiological features. A key differentiator lies in their respective bile acid profiles, which not only serve as potential diagnostic and prognostic biomarkers but also represent therapeutic targets. This guide provides a comparative analysis of bile acid profiles in PBC and PSC, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Data Presentation: Quantitative Bile Acid Profiles

The following tables summarize the key differences in serum and fecal bile acid concentrations between patients with PBC and PSC, as compiled from multiple studies. These values represent general trends, and individual patient profiles can vary based on disease stage, treatment, and co-morbidities.

Table 1: Comparison of Serum Bile Acid Profiles in PBC vs. PSC

Bile Acid CategoryPBCPSCKey ObservationsCitations
Total Bile Acids (TBA) Significantly ElevatedSignificantly ElevatedBoth diseases exhibit cholestasis, leading to a marked increase in circulating total bile acids compared to healthy individuals.[1][2][3][4]
Primary Bile Acids
Cholic Acid (CA)ElevatedElevatedBoth conditions show increased levels of the primary bile acid, cholic acid.[2]
Chenodeoxycholic Acid (CDCA)ElevatedElevatedChenodeoxycholic acid, another primary bile acid, is also found at higher concentrations in the serum of both PBC and PSC patients.[2]
Secondary Bile Acids
Deoxycholic Acid (DCA)Variable/Slightly DecreasedSignificantly DecreasedA notable difference is the more pronounced reduction of deoxycholic acid in PSC patients, likely reflecting altered gut microbial metabolism.[1][2]
Lithocholic Acid (LCA)VariableDecreasedLithocholic acid levels also tend to be lower in PSC.[1]
Conjugated Bile Acids
Glycine & Taurine ConjugatesSignificantly ElevatedSignificantly ElevatedBoth PBC and PSC are characterized by a substantial increase in conjugated primary bile acids.[1][3]
Ratio of Primary to Secondary Bile Acids IncreasedMarkedly IncreasedThe ratio of primary to secondary bile acids is elevated in both conditions, with a more pronounced increase often observed in PSC.[1][2][4]

Table 2: Comparison of Fecal Bile Acid Profiles in PBC vs. PSC

Bile Acid CategoryPBCPSCKey ObservationsCitations
Total Fecal Bile Acids Generally Unchanged or Slightly DecreasedSignificantly Decreased (especially with IBD)Patients with PSC, particularly those with concurrent Inflammatory Bowel Disease (IBD), often exhibit a significant reduction in total fecal bile acid excretion.[1][5][6]
Secondary Bile Acids
Deoxycholic Acid (DCA)VariableDecreasedThe reduction in fecal secondary bile acids is a consistent finding in PSC, pointing towards dysbiosis of the gut microbiota.[6]
Lithocholic Acid (LCA)VariableDecreasedSimilar to DCA, fecal LCA levels are often lower in PSC patients.[5]

Experimental Protocols

The accurate quantification of bile acids is crucial for understanding their role in PBC and PSC. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology for Serum Bile Acid Analysis using LC-MS/MS
  • Sample Preparation:

    • Protein Precipitation: To 50 µL of serum, 10 µL of an internal standard working solution (containing deuterated bile acid analogs) is added, followed by 140 µL of methanol (B129727) to precipitate proteins.[7]

    • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The clear supernatant containing the bile acids is carefully transferred to a new vial for analysis.[7]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., methanol with formic acid and ammonium acetate) is employed to separate the different bile acid species.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.

Methodology for Fecal Bile Acid Analysis using GC-MS
  • Sample Preparation:

    • Homogenization: A weighed amount of fecal sample is homogenized. Some protocols utilize lyophilized (freeze-dried) samples.

    • Extraction: Bile acids are extracted from the fecal matrix using an organic solvent, often ethanol (B145695) with sodium hydroxide.[8][9]

    • Purification: The extract is purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.[8][9]

    • Hydrolysis (Optional but common): As fecal bile acids are predominantly unconjugated, a hydrolysis step (enzymatic or chemical) can be performed to cleave any remaining conjugated bile acids.[8]

    • Derivatization: To increase their volatility for GC analysis, bile acids are derivatized by esterification followed by silylation.

  • Gas Chromatographic Separation:

    • Column: A capillary column with a non-polar stationary phase is used to separate the derivatized bile acids.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A programmed temperature gradient is applied to the GC oven to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.

    • Detection Mode: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions for each bile acid derivative.

Signaling Pathways and Experimental Workflows

The altered bile acid profiles in PBC and PSC have profound effects on intracellular signaling pathways, primarily through the activation of nuclear and membrane-bound bile acid receptors such as the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Bile_Acid_Metabolism Cholesterol Cholesterol Primary_BAs Primary Bile Acids (CA, CDCA) Cholesterol->Primary_BAs Hepatic Synthesis (CYP7A1, CYP8B1) Conjugated_BAs Conjugated Bile Acids (Tauro-, Glyco-) Primary_BAs->Conjugated_BAs Conjugation (Taurine, Glycine) Secondary_BAs Secondary Bile Acids (DCA, LCA) Conjugated_BAs->Secondary_BAs Intestinal Bacteria (Deconjugation, Dehydroxylation) Enterohepatic_Circulation Enterohepatic Circulation Conjugated_BAs->Enterohepatic_Circulation Fecal_Excretion Fecal Excretion Secondary_BAs->Fecal_Excretion Secondary_BAs->Enterohepatic_Circulation Enterohepatic_Circulation->Primary_BAs Return to Liver Bile_Acid_Signaling cluster_Extracellular Extracellular cluster_Intracellular Intracellular BAs Bile Acids TGR5 TGR5 BAs->TGR5 FXR FXR BAs->FXR AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_inflammatory Anti-inflammatory Effects CREB->Anti_inflammatory Leads to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to Gene_Expression Target Gene Expression (e.g., SHP, FGF19) FXRE->Gene_Expression Regulates Bile_Acid_Homeostasis Bile Acid Homeostasis Gene_Expression->Bile_Acid_Homeostasis Experimental_Workflow Sample Biological Sample (Serum or Feces) Preparation Sample Preparation (Extraction, Purification, Derivatization) Sample->Preparation Separation Chromatographic Separation (LC or GC) Preparation->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Results Bile Acid Profile Data_Analysis->Results

References

Safety Operating Guide

Safe Disposal of Glyco-obeticholic acid-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Glyco-obeticholic acid-d5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Classification

This compound is the deuterated form of Glyco-obeticholic acid. Based on the Safety Data Sheet (SDS) for the non-deuterated parent compound, Glyco-Obeticholic Acid, the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is crucial to treat all laboratory chemicals with a degree of caution. The deuterated form is not expected to have significantly different chemical hazards from its non-deuterated counterpart.

Key Safety Information Summary

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous[1]
Primary Route of Exposure Ingestion, Inhalation, Skin/Eye ContactGeneral Chemical Handling
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatGeneral Chemical Handling
Immediate First Aid Rinse with copious amounts of water[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for non-hazardous chemical waste management in a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Labeled, sealable waste container

  • Chemical fume hood (recommended for handling powders)

  • Waste disposal logbook

Procedure:

  • Personnel Protection: Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including residual amounts in original containers or on contaminated weighing paper, and place it in a designated, clearly labeled, and sealable waste container for non-hazardous solid chemical waste.

    • Liquid Waste: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. The entire solution should be disposed of as hazardous waste if the solvent is hazardous. If dissolved in a non-hazardous solvent (e.g., water, ethanol), it can be collected in a designated container for non-hazardous liquid waste. Do not pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that are grossly contaminated with this compound should be placed in the designated solid chemical waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and the approximate quantity. The label should also indicate that it is "non-hazardous waste."

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.

  • Waste Disposal Request: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.

  • Documentation: Record the date, chemical name, quantity, and disposal method in your laboratory's waste disposal log.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound for disposal B Is the material in solid or liquid form? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Place in a labeled, sealable container for non-hazardous solid chemical waste. C->E F Is the solvent hazardous? D->F I Store waste container in designated accumulation area. E->I G Dispose of as hazardous waste according to solvent's SDS and institutional guidelines. F->G Yes H Collect in a labeled container for non-hazardous aqueous waste. F->H No G->I H->I J Arrange for disposal through institutional EHS. I->J K End J->K

References

Personal protective equipment for handling Glyco-obeticholic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that while the available SDS for the non-deuterated Glyco-obeticholic acid does not classify the substance as hazardous, the parent drug, Obeticholic acid, has been associated with a risk of severe liver injury with incorrect dosing.[2] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

A risk-based approach should be taken when selecting PPE. The following table summarizes the recommended PPE for handling Glyco-obeticholic acid-d5.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[3]
Body Protection Laboratory coatTo protect skin and clothing.[3][4]
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.To prevent inhalation, especially if the compound is in powder form.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure easy access to an eyewash station and safety shower.

  • Before starting, review the available safety information for Glyco-obeticholic acid and Obeticholic acid.[5]

2. Handling the Compound:

  • For Solid Form:

    • Avoid creating dust. If possible, handle in a glove box or use a powder-handling enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid.

  • For Solutions:

    • Since deuterated compounds can be sensitive to hydrogen-deuterium exchange with moisture, handle under a dry, inert atmosphere (e.g., nitrogen or argon) when possible.[6]

    • Use tightly sealed containers for storage to prevent moisture absorption.[6]

    • Avoid contact with protic solvents (e.g., water, methanol) unless they are deuterated.[6]

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • If ingested: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) and solutions in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

2. Storage:

  • Store the waste container in a designated and secure area, away from incompatible materials.

3. Disposal:

  • Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Well-Ventilated Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Solid Compound (Minimize Dust) prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.